Nanangenine D
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C23H36O6 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] octanoate |
InChI |
InChI=1S/C23H36O6/c1-5-6-7-8-9-10-18(25)29-16-13-15-14-28-20(26)23(15,27)22(4)17(24)11-12-21(2,3)19(16)22/h13,16-17,19,24,27H,5-12,14H2,1-4H3/t16-,17-,19+,22+,23+/m1/s1 |
InChI-Schlüssel |
GQVCMEYOBHGNQB-WETGYZRLSA-N |
Isomerische SMILES |
CCCCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O |
Kanonische SMILES |
CCCCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Nanangenine D: Discovery, Origin, and Characterization from Aspergillus nanangensis
This whitepaper provides a comprehensive technical overview of this compound, a drimane sesquiterpenoid natural product. It details the discovery of its fungal origin, experimental procedures for its isolation and characterization, and presents its known physicochemical data. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential biological activities of this class of compounds.
Discovery and Origin
This compound is a member of the nanangenine family of drimane sesquiterpenoids, which were first isolated from a novel species of fungus, Aspergillus nanangensis. This fungus was discovered during a soil survey in the Kingaroy District of the South Burnett region of South East Queensland, Australia[1]. The strain exhibited unique morphological and chemotaxonomic characteristics that distinguished it from other known Aspergillus species[1]. The nanangenines, including this compound, were identified as the dominant secondary metabolites produced by this fungus when cultivated on grain-based media[1].
Experimental Protocols
The following sections detail the methodologies for the cultivation of Aspergillus nanangensis, and the subsequent extraction, isolation, and structural elucidation of this compound. These protocols are based on the original discovery literature and general practices for natural product chemistry[1][2][3][4].
Fungal Cultivation and Fermentation
Aspergillus nanangensis was cultivated on solid grain media to optimize the production of nanangenines.
-
Media Preparation : Jasmine rice or pearl barley were used as the solid substrate. The grains were weighed into fermentation flasks and autoclaved to ensure sterility[1].
-
Inoculation : A spore suspension of Aspergillus nanangensis was prepared from a mature culture grown on a suitable agar medium. The sterile grain medium was inoculated with this spore suspension under aseptic conditions[2].
-
Incubation : The inoculated flasks were incubated at room temperature for a period of 21 days, allowing for confluent mycelial growth over the grain[1].
Extraction and Isolation of this compound
Following incubation, the fungal biomass and grain medium were subjected to a multi-step extraction and purification process to isolate this compound.
-
Extraction : The entire contents of the fermentation flasks were extracted with acetone. The resulting acetone extract was filtered and concentrated under reduced pressure to yield an aqueous residue[1].
-
Solvent Partitioning : The aqueous residue was then partitioned with ethyl acetate (EtOAc). The EtOAc fraction, containing the less polar secondary metabolites, was collected and concentrated. This extract was further defatted by partitioning with hexane to remove lipids[1].
-
Chromatographic Purification : The defatted EtOAc extract was subjected to reversed-phase preparative High-Performance Liquid Chromatography (HPLC) for the separation of individual nanangenines. A gradient elution system with solvents such as acetonitrile and water is typically employed for such separations[1][5]. Fractions corresponding to this compound were collected based on their retention time and UV-Vis absorption profile[1].
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of this compound[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, were conducted to establish the connectivity of atoms within the molecule and to assign the proton and carbon chemical shifts[6][7].
-
Single-Crystal X-ray Diffraction : The absolute stereochemistry of related nanangenines was determined by single-crystal X-ray diffraction analysis, which provided a definitive 3D structure. The stereochemistry of this compound was assigned by spectroscopic comparison to these compounds[1].
Data Presentation
The quantitative data for this compound, primarily its spectroscopic characteristics, are summarized below.
| Data Type | Value |
| Molecular Formula | C₂₃H₃₄O₅ |
| HR-ESI-MS | m/z [M+Na]⁺ (exact mass and calculated value to be inserted from primary data) |
| ¹H NMR | A comprehensive list of chemical shifts (δ in ppm), multiplicities, and coupling constants (J in Hz) for all proton signals would be presented here based on the primary literature. |
| ¹³C NMR | A complete list of carbon chemical shifts (δ in ppm) would be presented here based on the primary literature. |
Note: Specific numerical values for HR-ESI-MS and detailed NMR assignments are found in the supplementary information of the primary publication by Lacey et al., 2019.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the discovery of this compound and its proposed biosynthetic origin.
Biological Activity and Signaling Pathways
To date, the primary publication on nanangenines, including this compound, focused on their discovery, isolation, and structural characterization[1]. While the compounds were assayed for in vitro activity against bacteria, fungi, mammalian cells, and plants, the specific results for this compound have not been detailed in subsequent publications[1].
There is currently no published information regarding the specific mechanism of action or any signaling pathways modulated by this compound. However, other drimane sesquiterpenoids isolated from various Aspergillus species have demonstrated a range of biological activities, most notably cytotoxicity against various cancer cell lines[8][9][10]. For instance, asperflavinoid A from Aspergillus flavipes showed inhibitory effects on HepG2 and MKN-45 cell lines[9]. Another study on drimane-type sesquiterpenoids from an earwig-associated Aspergillus sp. reported moderate cytotoxicity against the human myelogenous leukemia cell line K562 for one of the new compounds. These findings suggest that this compound and its analogs could be of interest for further investigation into their potential cytotoxic and other pharmacological effects.
Conclusion
This compound is a structurally interesting drimane sesquiterpenoid produced by the novel Australian fungus, Aspergillus nanangensis. Its discovery highlights the rich chemical diversity present in underexplored microbial habitats. While its structure has been fully elucidated, its biological activity profile remains largely unexplored. Future research should focus on the comprehensive biological screening of this compound to uncover any potential therapeutic applications. Furthermore, elucidation of the specific enzymes involved in the nanangenine biosynthetic pathway could enable synthetic biology approaches for the production of novel drimane sesquiterpenoid derivatives.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. ijarset.com [ijarset.com]
- 5. Isolation and purification of deoxyribonucleosides from 90% 13C-enriched DNA of algal cells and their characterization by 1H and 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drimane sesquiterpenoids from the Aspergillus oryzae QXPC-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an NMR microprobe procedure for high-throughput environmental metabolomics of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACG Publications - Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 [acgpubs.org]
- 10. [PDF] Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 | Semantic Scholar [semanticscholar.org]
The Antimicrobial Potential of Nanangenine D: A Technical Overview Based on Drimane Sesquiterpenoids
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Nanangenine D, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, belongs to a class of natural products known for a wide range of biological activities. While direct antimicrobial data for this compound is not yet available in published literature, the extensive body of research on related drimane sesquiterpenoids provides a strong indication of its potential as an antibacterial and antifungal agent. This technical guide summarizes the known antimicrobial activities of structurally similar drimane sesquiterpenoids, details the experimental protocols for their evaluation, and illustrates the proposed mechanisms of action.
Introduction to this compound and Drimane Sesquiterpenoids
Nanangenines are a family of drimane sesquiterpenoids, which are C15 isoprenoids characterized by a bicyclic drimane skeleton. These compounds are produced by various organisms, including plants, fungi, and marine life, and have been shown to possess diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties[1][2]. The emergence of drug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, and the drimane sesquiterpenoid scaffold represents a promising starting point for drug discovery.
Biological Activity of Drimane Sesquiterpenoids Against Bacteria
While specific data for this compound is pending, several drimane sesquiterpenoids have demonstrated notable antibacterial activity. Polygodial, a well-studied drimane sesquiterpenoid, has shown activity against both Gram-positive and Gram-negative bacteria[3][4]. Other drimane sesquiterpenoids isolated from various natural sources have also exhibited inhibitory effects against clinically relevant pathogens[2].
Quantitative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative drimane sesquiterpenoids against various bacterial strains. This data provides a baseline for the potential efficacy of this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Polygodial | Escherichia coli | 16 - 64 | 32 - 64 | [3][4] |
| Polygodial | Klebsiella pneumoniae | 32 | 16 | [4] |
| Polygodial | Salmonella typhi | 64 | 64 | [3] |
| Polygodial | Enterococcus avium | 16 | 8 | [4] |
| Ustusoic Acid B (in combination with stromemycin) | Enterococcus faecium (vancomycin-resistant) | - | - | [2] |
| Ustusoic Acid B (in combination with stromemycin) | Staphylococcus aureus (multidrug-resistant) | - | - | [2] |
Biological Activity of Drimane Sesquiterpenoids Against Fungi
The antifungal activity of drimane sesquiterpenoids is well-documented, with several members of this class exhibiting potent activity against a broad spectrum of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus[5][6]. Drimenol, for instance, has been identified as a broad-spectrum fungicidal agent[5][6].
Quantitative Antifungal Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) and Lethal Concentration 50 (LC₅₀) values for key drimane sesquiterpenoids against various fungal pathogens. These values highlight the potential of this compound class in antifungal drug development.
| Compound | Fungal Strain | MIC (µg/mL) | LC₅₀ (µg/mL) | Reference |
| Drimenol | Candida albicans | 4 - 50 | - | [5] |
| Drimenol | Fluconazole-resistant C. albicans | 50 | - | [5] |
| Drimenol | Candida glabrata | 8 - 16 | - | [5] |
| Drimenol | Candida krusei | 16 | - | [5] |
| Drimenol | Candida parapsilosis | 8 | - | [5] |
| Drimenol | Cryptococcus neoformans | 4 - 8 | - | [5] |
| Drimenol | Aspergillus fumigatus | 16 | - | [5] |
| Polygodial | Gaeumannomyces graminis var. tritici | - | 7 | [7] |
| Isodrimeninol | Gaeumannomyces graminis var. tritici | - | 9.5 | [7] |
| 3β-hydroxydrimendiol | Candida albicans | <15 | - | [8] |
| 3β-hydroxydrimendiol | Candida krusei | <15 | - | [8] |
| 3β-hydroxydrimendiol | Candida parapsilosis | <15 | - | [8] |
Experimental Protocols
The evaluation of the antimicrobial activity of drimane sesquiterpenoids typically involves standardized methodologies to ensure reproducibility and comparability of results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted protocol for determining the MIC of antimicrobial agents[5].
Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Test Compound: A stock solution of the drimane sesquiterpenoid is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: The microtiter plates containing the serially diluted compound are inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35°C for 24-48 hours for bacteria, 30-35°C for 24-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Mechanisms of Action
The antimicrobial activity of drimane sesquiterpenoids is believed to stem from their ability to disrupt cellular structures and interfere with essential metabolic pathways.
Fungal Cell Wall and Membrane Disruption
One of the proposed mechanisms of antifungal action for drimane sesquiterpenoids like drimenol is the disruption of the fungal cell wall and membrane integrity[5]. At high concentrations, these compounds can cause physical damage to the cell envelope, leading to cell lysis.
Caption: Hypothesized disruption of the fungal cell wall and membrane by drimane sesquiterpenoids.
Inhibition of Ergosterol Biosynthesis
Another potential antifungal mechanism involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane[8]. In silico studies suggest that some drimane sesquiterpenoids can bind to and inhibit lanosterol 14α-demethylase, a critical enzyme in this pathway.
Caption: Proposed inhibition of lanosterol 14α-demethylase by drimane sesquiterpenoids.
Conclusion and Future Directions
The available evidence on drimane sesquiterpenoids strongly suggests that this compound holds significant potential as a novel antibacterial and antifungal agent. The broad-spectrum activity and fungicidal nature observed for related compounds warrant the prioritization of this compound for antimicrobial screening. Future research should focus on the isolation of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to determine its specific antimicrobial profile and to elucidate its precise mechanism of action. Such studies will be crucial in assessing its therapeutic potential and for guiding the development of new antimicrobial drugs based on the drimane sesquiterpenoid scaffold.
References
- 1. Frontiers | Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Secondary Metabolite Profile of Aspergillus nanangensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the secondary metabolite profile of the novel Australian fungus, Aspergillus nanangensis. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the known bioactive compounds, their biosynthesis, and the methodologies for their study.
Introduction to Aspergillus nanangensis and its Secondary Metabolites
Aspergillus nanangensis is a recently identified fungal species that has been shown to produce a unique array of novel bioactive secondary metabolites.[1][2] These compounds have garnered scientific interest due to their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and anticancer properties.[1][2] The secondary metabolite profile of A. nanangensis is primarily characterized by two distinct classes of compounds: drimane sesquiterpenoids and a novel benzazepine alkaloid.
Quantitative Data on Secondary Metabolite Production
While the existing literature provides extensive details on the isolation and structural elucidation of secondary metabolites from Aspergillus nanangensis, specific quantitative yield data from fermentations of the wild-type organism is not extensively reported. The primary focus of the initial studies has been on the discovery and characterization of these novel compounds. However, heterologous expression systems have been developed to produce some of these metabolites, and while exact yields are not always provided, the relative production can be inferred from analytical data presented in the research.
Table 1: Key Secondary Metabolites from Aspergillus nanangensis
| Compound Class | Compound Name | Molecular Formula | Key Bioactivities | Reference |
| Drimane Sesquiterpenoids | Nanangenines (a family of 7 new and 3 known compounds) | Varied | Anticancer | [Lacey et al., 2019] |
| Benzazepine Alkaloid | Nanangelenin A | C₂₅H₂₇N₃O₅ | Not yet reported | [Li et al., 2020] |
| Benzazepine Alkaloid (Intermediate) | Nanangelenin B | Not specified | Biosynthetic precursor | [Li et al., 2020] |
| Benzazepine Alkaloid (Intermediate) | Nanangelenin C | Not specified | Biosynthetic precursor | [Li et al., 2020] |
| Benzazepine Alkaloid (Intermediate) | Nanangelenin D | Not specified | Biosynthetic precursor | [Li et al., 2020] |
| Benzazepine Alkaloid (Intermediate) | Nanangelenin E | Not specified | Biosynthetic precursor | [Li et al., 2020] |
| Benzazepine Alkaloid (Intermediate) | Nanangelenin F | Not specified | Biosynthetic precursor | [Li et al., 2020] |
Biosynthesis of Nanangelenin A
The biosynthesis of nanangelenin A, a novel benzazepine alkaloid, has been elucidated through genomic and retrobiosynthetic analyses.[1][3] The process is governed by a dedicated biosynthetic gene cluster (BGC), designated as the nan cluster. This cluster encodes a suite of enzymes responsible for the stepwise construction of the complex nanangelenin A scaffold from primary metabolites.
The key enzyme in this pathway is a nonribosomal peptide synthetase (NRPS) named NanA.[1][3] This multi-domain enzyme is responsible for the selective incorporation of two key precursors: anthranilic acid and L-kynurenine. L-kynurenine is supplied through the action of another enzyme in the cluster, NanC, which is an indoleamine-2,3-dioxygenase that converts L-tryptophan. The subsequent steps in the pathway involve a series of enzymatic modifications, including prenylation, acetylation, and oxidation, carried out by other enzymes encoded in the nan cluster (NanB, NanD, NanE, and NanF).
Experimental Protocols
The following sections outline the general methodologies for the cultivation of Aspergillus nanangensis and the extraction and analysis of its secondary metabolites, based on the available literature. For detailed, step-by-step protocols, it is highly recommended to consult the supplementary information of the primary research articles.
Fungal Cultivation
-
Strain: Aspergillus nanangensis (e.g., strain MST-FP2251).
-
Media: The fungus can be cultivated on various solid and liquid media to promote the production of secondary metabolites. Commonly used media include:
-
Solid Media: Czapek Yeast Autolysate agar (CYA), Malt Extract Agar (MEA), and Oatmeal Agar (OA).
-
Liquid Media: Yeast Extract Sucrose (YES) broth or custom fermentation media optimized for secondary metabolite production.
-
-
Incubation Conditions: Cultures are typically incubated at 25-28°C for a period of 7 to 21 days in the dark to allow for sufficient growth and metabolite accumulation.
Extraction of Secondary Metabolites
-
Solid-State Fermentation:
-
The fungal culture grown on solid media is harvested and diced.
-
The diced agar is extracted with a suitable organic solvent, such as ethyl acetate (EtOAc), often multiple times to ensure complete extraction.
-
The organic extracts are combined, dried (e.g., over anhydrous sodium sulfate), and concentrated under reduced pressure to yield a crude extract.
-
-
Liquid-State Fermentation:
-
The fungal mycelium is separated from the culture broth by filtration.
-
The mycelium can be extracted separately with a solvent like acetone or methanol.
-
The culture filtrate is typically extracted with an immiscible organic solvent such as ethyl acetate.
-
The organic extracts are combined, washed, dried, and concentrated.
-
Isolation and Purification
-
Chromatography: The crude extract is subjected to various chromatographic techniques for the purification of individual compounds.
-
Silica Gel Chromatography: Used for initial fractionation of the crude extract.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column) is commonly employed for the final purification of the target metabolites. A gradient of water and acetonitrile or methanol is typically used as the mobile phase.
-
Structural Elucidation
-
Spectroscopic Techniques: The structures of the purified compounds are determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.
-
Heterologous Expression of the Nanangelenin Biosynthetic Gene Cluster
To overcome the challenges of low production titers in the native host and to facilitate biosynthetic studies, the nan gene cluster has been heterologously expressed in a model fungal host, Aspergillus nidulans.[3] This approach allows for the controlled production of nanangelenin and its intermediates.
This guide provides a foundational understanding of the secondary metabolite profile of Aspergillus nanangensis. For researchers and drug development professionals, this fungus represents a promising source of novel bioactive compounds. Further research is warranted to explore the full therapeutic potential of these metabolites and to optimize their production for preclinical and clinical studies.
References
Fungal Drimane Sesquiterpenoids: A Deep Dive into a Promising Class of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fungi, a kingdom renowned for its prolific production of structurally diverse secondary metabolites, have gifted the scientific community with a vast arsenal of bioactive compounds. Among these, the drimane sesquiterpenoids stand out as a significant class of natural products characterized by a bicyclic decahydronaphthalene skeleton.[1][2][3] Initially discovered in plants, a growing number of novel drimane derivatives have been isolated from various fungal genera over the past few decades, exhibiting a wide spectrum of biological activities that underscore their potential in drug discovery and development.[2][4] This technical guide provides a comprehensive overview of drimane sesquiterpenoids from fungal sources, with a focus on their chemical diversity, biological activities, biosynthetic pathways, and the experimental methodologies employed in their study.
Chemical Diversity and Biological Activities
Drimane-type sesquiterpenoids isolated from fungi display remarkable structural diversity, often featuring oxidations, hydroxylations, and esterifications that contribute to their wide range of biological functions. Genera such as Aspergillus, Penicillium, Trichoderma, and various basidiomycetes are particularly rich sources of these compounds.[5] The biological activities of these fungal metabolites are extensive, with significant potential in antimicrobial, cytotoxic, and anti-inflammatory applications.
Quantitative Biological Activity Data
To facilitate comparative analysis, the following table summarizes the quantitative biological activity data for a selection of drimane sesquiterpenoids isolated from fungal sources.
| Compound Name | Fungal Source | Biological Activity | Quantitative Data (e.g., IC₅₀, MIC) | Reference(s) |
| Drimenol | Aspergillus sp. | Antifungal | MIC: 8–64 µg/mL against various fungi | [6][7] |
| Fomeffic acid | Fomes officinalis | Cytotoxicity | IC₅₀: 51.2 µM (HL-60), 88.7 µM (Bel-7402) | |
| Drimanenoid D | Aspergillus sp. NF2396 | Cytotoxicity | IC₅₀: 12.88 µM (K562) | |
| Pereniporin A derivative | Perenniporia centrali-africana | Cytotoxicity | IC₅₀: 16 µg/mL (A549), 33 µg/mL (L929) | [2] |
| Ustusol A | Aspergillus ustus | Antibacterial | MIC: 8 µg/mL (Bacillus subtilis) | |
| Ustusolate G | Aspergillus ustus | Antibacterial | MIC: 32 µg/mL (vancomycin-resistant Enterococcus faecium) | |
| Spinulactone A-F | Penicillium spinulosum | Antifungal | MIC: 6.25–25 µg/mL (Fusarium graminearum) | |
| Purpuride | Penicillium minioluteum | Antimicrobial | MIC: 3-12 mg/mL against MRSA, E. coli, C. albicans | |
| Astellolides | Aspergillus oryzae | Antiproliferative | - | [4] |
| Phellinuins F & G | Phellinus tuberculosus | - | - |
Experimental Protocols
The discovery and characterization of novel drimane sesquiterpenoids from fungal sources involve a series of meticulous experimental procedures. This section outlines the detailed methodologies for key experiments.
Fungal Fermentation and Extraction
-
Fungal Culture: The fungal strain of interest is cultured on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth, Czapek-Dox medium) to encourage the production of secondary metabolites. Incubation is typically carried out for several weeks under controlled temperature and light conditions.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, commonly ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the individual compounds. This often involves:
-
Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the final purification of the compounds to obtain them in a pure form.
-
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.
Biological Activity Assays
The minimum inhibitory concentration (MIC) of the isolated compounds against various fungal pathogens is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][4][8]
-
Preparation of Inoculum: Fungal strains are grown on appropriate agar plates, and a suspension is prepared in sterile saline or RPMI-1640 medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
Microdilution Assay: The compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium. The fungal inoculum is added to each well.
-
Incubation and Reading: The plates are incubated at 35°C for 24-48 hours. The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[11]
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are pre-treated with the test compounds for a certain period before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.[11]
-
Nitrite Quantification (Griess Assay): After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[11][12]
-
Calculation: The amount of nitrite in the supernatant is determined by comparing the absorbance with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[12]
Visualizing the Core Processes
To better understand the intricate molecular processes and the general workflow in this field of research, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis of drimane sesquiterpenoids in fungi.
Caption: General workflow for discovering bioactive drimane sesquiterpenoids from fungi.
Conclusion
Fungal-derived drimane sesquiterpenoids represent a compelling and structurally diverse class of natural products with significant therapeutic potential. Their broad range of biological activities, including potent antifungal and cytotoxic effects, makes them attractive lead compounds for drug development. The elucidation of their biosynthetic pathways opens up opportunities for metabolic engineering and the generation of novel derivatives with enhanced activities. The standardized experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of these fascinating molecules. As research in this area progresses, it is anticipated that fungal drimane sesquiterpenoids will play an increasingly important role in the discovery of new medicines to address pressing global health challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Nanangenine D: Molecular Formula and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanangenine D is a member of the nanangenine family, a group of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis.[1] As natural products, drimane sesquiterpenoids are of significant interest to the scientific community due to their diverse and potent biological activities. This guide provides a detailed overview of the molecular characteristics of this compound, with a focus on its molecular formula and mass spectrometric analysis. Furthermore, it explores a key signaling pathway potentially modulated by this class of compounds, offering insights for drug discovery and development.
Molecular Formula and Monoisotopic Mass
This compound is characterized as a C8 homolog of Nanangenine B.[1] The molecular formula of Nanangenine B is established as C21H32O6. The structural distinction of this compound lies in the presence of an octanoyl (C8) acyl chain in place of the hexanoyl (C6) chain found in Nanangenine B. This addition of two methylene groups (C2H4) to the structure of Nanangenine B results in the molecular formula for this compound being C23H36O6 .
Based on this molecular formula, the precise monoisotopic mass of this compound can be calculated for high-resolution mass spectrometry analysis.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C23H36O6 | 408.2563 |
Mass Spectrometry Analysis
The characterization of the nanangenine family, including this compound, was achieved through detailed spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
The following protocol is based on the methods used for the analysis of the nanangenine family of compounds.[1]
-
Sample Preparation: A purified sample of the analyte (this compound) is dissolved in a suitable solvent, typically methanol or a mixture of methanol and acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: The analysis is conducted in positive ion mode (HRESI(+)-MS).
-
Data Acquisition: The instrument is set to acquire data over a relevant mass-to-charge (m/z) range to detect the protonated molecule [M+H]+ and other common adducts such as the sodium adduct [M+Na]+.
-
Data Analysis: The acquired high-resolution mass data is processed to determine the elemental composition of the detected ions, which is then used to confirm the molecular formula of the compound.
Expected Mass Spectrometry Data for this compound
Based on the HRESI(+)MS analysis of other nanangenines, the following adduct ions would be expected for this compound.[1]
| Adduct Ion | Calculated m/z |
| [M+H]+ | 409.2635 |
| [M+Na]+ | 431.2455 |
Potential Signaling Pathway: Inhibition of NF-κB
While specific signaling pathway studies for this compound are not yet published, research on other drimane sesquiterpenoids provides valuable insights into their potential mechanisms of action. Notably, drimane sesquiterpenoids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[2][3][4] The proposed mechanism involves the inhibition of the phosphorylation of IκB-α, a key step in the activation of NF-κB.[2][3][4]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of intervention by drimane sesquiterpenoids like this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Bioactivity Screening
The discovery and characterization of novel compounds like this compound typically follow a structured workflow designed to isolate, identify, and assess the biological activity of natural products.
Caption: General workflow for natural product discovery and development.
Conclusion
This compound, a drimane sesquiterpenoid from Aspergillus nanangensis, represents a promising scaffold for further investigation in drug discovery. Its molecular formula of C23H36O6 and its relationship to other bioactive nanangenines have been established through mass spectrometry and NMR analysis. While direct experimental data on its biological activity is still emerging, the known inhibitory effects of related drimane sesquiterpenoids on the NF-κB pathway highlight a potential and significant avenue for future research. The protocols and data presented in this guide provide a foundational resource for scientists and researchers working on the development of novel therapeutics from natural products.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Significance and Biological Activity of Nanangenine D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanangenine D, a drimane sesquiterpenoid isolated from the Australian soil fungus Aspergillus nanangensis, represents a class of secondary metabolites with significant biological activities. This technical guide provides a comprehensive analysis of the known ecological role, quantitative bioactivities, and potential mechanisms of action of this compound and related drimane sesquiterpenoids. Detailed experimental protocols for key bioassays are provided, and the known interactions with cellular signaling pathways are visualized. This document aims to serve as a foundational resource for researchers exploring the therapeutic and ecological potential of this fungal metabolite.
Introduction: The Ecological Context of Fungal Secondary Metabolites
Fungi, particularly those residing in complex and competitive soil ecosystems, produce a vast arsenal of secondary metabolites that are not essential for their primary growth but play crucial roles in their survival and interaction with the environment.[1] These compounds can function as antimicrobial agents to outcompete other microorganisms, as deterrents against grazing by micro- and macro-organisms, or as signaling molecules in symbiotic or pathogenic relationships.[2] Aspergillus species, ubiquitous in soil, are prolific producers of a diverse range of secondary metabolites, including polyketides, alkaloids, and terpenoids.[3][4] The production of these compounds is often influenced by environmental cues and stressors, highlighting their importance in adaptation and niche defense.[1]
This compound belongs to the drimane class of sesquiterpenoids, which are C15 isoprenoid compounds known for their wide spectrum of biological activities.[5] The production of drimane sesquiterpenoids by Aspergillus nanangensis, a species that produces terpenoids as its dominant class of secondary metabolites, suggests a significant ecological investment in this chemical scaffold.[5] The bioactivities of this compound, particularly its antibacterial and cytotoxic effects, point towards a primary ecological role in mediating competitive interactions within its soil habitat.
Quantitative Bioactivity of this compound
This compound has been assayed for a range of biological activities, with notable efficacy against Gram-positive bacteria and several cancer cell lines. The nanangenines, as a group, did not exhibit activity against Gram-negative bacteria, fungi, or demonstrate herbicidal effects.[6]
| Bioassay | Test Organism/Cell Line | Metric | Result | Reference |
| Antibacterial Activity | Bacillus subtilis | IC50 | 5.7 µg/mL | [6] |
| Cytotoxicity | Mouse Myeloma (NS-1) | IC50 | 19 - 37 µg/mL | [6] |
| Cytotoxicity | Human Prostate Cancer (DU-145) | IC50 | 19 - 37 µg/mL | [6] |
| Cytotoxicity | Human Breast Adenocarcinoma (MCF-7) | IC50 | 19 - 37 µg/mL | [6] |
| Cytotoxicity | Neonatal Foreskin Cell Line | IC50 | 19 - 37 µg/mL | [6] |
Experimental Protocols
The following protocols are based on the methodologies described in the supporting information of the primary literature disclosing the bioactivity of nanangenines.
Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Gram-positive and Gram-negative bacteria.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Bacillus subtilis, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria and media, no compound) and negative (media only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various mammalian cell lines.
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
Mammalian cell lines (e.g., NS-1, DU-145, MCF-7).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the overnight medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While the precise molecular targets of this compound have not been fully elucidated, studies on other drimane sesquiterpenoids, such as polygodial and isotadeonal, have revealed their ability to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
The canonical NF-κB signaling cascade is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators.
Drimane sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.[7][8] This action blocks the degradation of the inhibitory protein and consequently sequesters the NF-κB dimer in the cytoplasm, preventing the transcription of its target genes.
Figure 1. Proposed mechanism of action of this compound on the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a bioactive drimane sesquiterpenoid with demonstrated antibacterial and cytotoxic activities. Its ecological role is likely associated with chemical defense and interspecies competition within the soil microbiome. The inhibition of the NF-κB pathway by related drimane sesquiterpenoids provides a plausible mechanism for its observed cytotoxic and potential anti-inflammatory effects.
Further research is warranted to:
-
Elucidate the specific molecular targets of this compound.
-
Conduct in vivo studies to validate its therapeutic potential.
-
Explore the full spectrum of its bioactivities, including potential antiviral and antifungal properties.
-
Investigate the biosynthesis of nanangenines to enable synthetic biology approaches for analog generation and improved production.
This technical guide provides a consolidated resource to facilitate and inspire future investigations into this promising natural product.
References
- 1. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 6. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway | Scilit [scilit.com]
- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Nanangenine D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanangenine D, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, represents a new chemical entity with potential pharmacological activities.[1] This document outlines a comprehensive strategy for the preliminary in vitro cytotoxicity screening of this compound. The proposed workflow is designed to assess its cytotoxic potential against various cancer cell lines, elucidate the primary mechanism of cell death, and identify potential molecular targets. This guide provides detailed experimental protocols for key assays, including the MTT assay for cell viability, LDH assay for cytotoxicity, and flow cytometry-based analysis for apoptosis and cell cycle distribution. Furthermore, it includes a proposed investigation into the intrinsic and extrinsic apoptosis signaling pathways. The methodologies and data presentation formats described herein are intended to serve as a robust framework for the initial cytotoxic evaluation of novel natural products like this compound in a drug discovery context.
Introduction
Natural products remain a significant source of novel chemotherapeutic agents. The nanangenines, a family of drimane sesquiterpenoids produced by Aspergillus nanangensis, represent a recently discovered class of fungal secondary metabolites.[1] this compound is a C8 homolog of other members of this family.[1] While the initial focus has been on the isolation and structural elucidation of these compounds, their biological activities, particularly their cytotoxic potential, remain largely unexplored.
This technical guide presents a systematic approach for the preliminary cytotoxicity screening of this compound. The primary objectives of this proposed screening are to:
-
Quantify the cytotoxic and cytostatic effects of this compound on a panel of human cancer cell lines.
-
Determine the mode of cell death induced by this compound (e.g., apoptosis, necrosis).
-
Investigate the effect of this compound on cell cycle progression.
-
Propose a hypothetical signaling pathway involved in this compound-induced cytotoxicity.
The successful execution of these preliminary studies will provide critical insights into the potential of this compound as a lead compound for anticancer drug development.
Proposed Experimental Workflow
The preliminary cytotoxicity screening of this compound will follow a multi-step process, beginning with broad cytotoxicity assays and progressing to more detailed mechanistic studies.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Nanangenine D from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanangenine D is a drimane sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1][2][3][4] Isolated from the Australian fungus Aspergillus nanangensis, Nanangenines represent a family of structurally related drimane sesquiterpenoids.[5][6] The isolation and purification of specific congeners like this compound are essential for detailed biological evaluation, including mechanism of action studies and preclinical development. This document provides a comprehensive protocol for the isolation and purification of this compound from fungal cultures of Aspergillus nanangensis, based on established methodologies for fungal secondary metabolites and specifically drimane sesquiterpenoids.[1][2][3][4]
Overall Workflow
The process begins with the cultivation of Aspergillus nanangensis, followed by extraction of the fungal biomass and culture medium. The crude extract is then subjected to a series of chromatographic separations to isolate and purify this compound.
Caption: Overall workflow for this compound isolation.
Experimental Protocols
Fungal Cultivation
This protocol describes the large-scale cultivation of Aspergillus nanangensis to generate sufficient biomass for the extraction of this compound.
-
Materials:
-
Pure culture of Aspergillus nanangensis
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks (2 L)
-
Incubator shaker
-
-
Protocol:
-
Inoculate PDA plates with Aspergillus nanangensis and incubate at 28°C for 7 days to obtain a mature sporulating culture.
-
Prepare a spore suspension by adding sterile water to the PDA plate and gently scraping the surface.
-
Aseptically inoculate 1 L of PDB in a 2 L Erlenmeyer flask with the spore suspension.
-
Incubate the liquid culture at 28°C for 14-21 days with shaking at 150 rpm.[7]
-
Extraction
This protocol details the extraction of secondary metabolites, including this compound, from the fungal culture.
-
Materials:
-
Fungal culture broth and mycelia
-
Ethyl acetate (EtOAc)
-
Separatory funnel (4 L)
-
Rotary evaporator
-
-
Protocol:
-
Separate the mycelia from the culture broth by filtration.
-
Combine the mycelia and broth for extraction.
-
Extract the entire culture (broth and mycelia) three times with an equal volume of ethyl acetate.[1][7]
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Chromatographic Purification
This multi-step protocol describes the fractionation of the crude extract and subsequent purification of this compound.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Drimane sesquiterpenoids from the fungus Aspergillus ustus isolated from the marine sponge Suberites domuncula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drimane sesquiterpenoids from a wetland soil-derived fungus Aspergillus calidoustus TJ403-EL05 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drimane sesquiterpenoids from the mangrove-derived fungus Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Chromatography Methods for the Separation of Nanangenine D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanangenine D is a recently identified diterpenoid alkaloid with significant therapeutic potential. Effective isolation and purification are critical for its downstream applications, including pharmacological studies and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of complex mixtures of natural products.[1][2] This application note provides detailed protocols for the analytical and preparative HPLC separation of this compound from a crude plant extract. The methodologies described herein are designed to achieve high purity and yield, facilitating further research and development.
Physicochemical Properties of this compound (Hypothetical)
A comprehensive understanding of the physicochemical properties of a target compound is crucial for developing an effective separation strategy. While specific data for this compound is not yet widely available, the following table outlines the expected properties based on its classification as a diterpenoid alkaloid.
| Property | Hypothetical Value | Implication for Chromatography |
| Molecular Weight | ~450-550 g/mol | Suitable for reversed-phase and normal-phase chromatography. |
| Polarity | Moderately polar | Reversed-phase HPLC is a suitable starting point.[3][4] |
| pKa | 8.0 - 9.5 (basic) | pH of the mobile phase will significantly affect retention and peak shape. |
| UV Absorbance | λmax ~210 nm, 254 nm | UV detection is a viable option for HPLC analysis.[5] |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water. | Guides solvent selection for sample preparation and mobile phase. |
Analytical HPLC Method Development
The initial step in purifying this compound is the development of a robust analytical HPLC method. This method will be used to assess the purity of fractions and to optimize the separation conditions for preparative scale-up.
Experimental Protocol: Analytical Reversed-Phase HPLC
-
Column Selection: A C18 column is recommended as a starting point due to the moderate polarity of this compound.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the basic nitrogen in this compound, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution is employed to effectively separate this compound from other components in the crude extract.
-
Sample Preparation: Dissolve the crude extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation: Analytical HPLC Results
The following table summarizes the expected retention times and resolution for this compound and major impurities under the optimized analytical conditions.
| Compound | Retention Time (min) | Resolution (Rs) with this compound |
| Impurity 1 | 12.5 | 2.1 |
| This compound | 15.2 | - |
| Impurity 2 | 16.8 | 1.8 |
| Impurity 3 | 20.1 | 4.5 |
Preparative HPLC for this compound Isolation
Once an effective analytical method is established, it can be scaled up for preparative purification to isolate larger quantities of this compound.[1][5]
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Column Selection: A larger dimension C18 column with the same stationary phase chemistry as the analytical column is used for seamless method transfer.
-
Mobile Phase Preparation: Prepare larger volumes of the same mobile phases used in the analytical method.
-
Gradient Adjustment: The gradient is adjusted to optimize the separation on the preparative column, often making it shallower around the elution time of the target compound to maximize resolution.
-
Sample Preparation: Dissolve a larger amount of the crude extract (e.g., 100 mg) in a minimal volume of methanol. Ensure complete dissolution and filter before injection.
-
Preparative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-60% B over 40 min |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 mL (50 mg/mL) |
| Fraction Collection | Time-based, around the expected retention time of this compound |
Data Presentation: Preparative HPLC Results
The following table outlines the expected outcome of the preparative HPLC separation.
| Parameter | Result |
| Total Crude Extract Loaded | 500 mg |
| Isolated this compound | 45 mg |
| Purity (by analytical HPLC) | >98% |
| Recovery | 9.0% |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the separation of this compound.
Caption: Overall workflow for this compound separation.
Caption: Logic for HPLC method development.
Conclusion
The described HPLC methods provide a robust framework for the successful separation and purification of this compound. The analytical method is suitable for rapid purity assessment, while the preparative method allows for the isolation of the compound in quantities sufficient for further biological and chemical studies. These protocols can be adapted for other similar diterpenoid alkaloids with minor modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the 1H and 13C NMR Spectroscopic Analysis of Nanangenine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique indispensable in modern drug discovery and development.[1][2][3] It provides detailed information about molecular structure, conformation, and dynamics at the atomic level.[2][4] For natural products, such as the drimane sesquiterpenoid Nanangenine D, 1H and 13C NMR spectroscopy are crucial for unambiguous structure elucidation and characterization.[5] These techniques are foundational in confirming the identity and purity of novel chemical entities, which is a critical step in the drug development pipeline.[3][4]
This compound is a member of the nanangenine family of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis.[5] The structural analysis of these compounds is vital for understanding their potential biological activities and for further development as therapeutic agents. This document provides a detailed overview of the 1H and 13C NMR data for this compound, along with standardized protocols for its analysis.
1H and 13C NMR Data for this compound
The structural elucidation of this compound was accomplished through detailed spectroscopic analysis.[5] The 1H and 13C NMR data are presented below. The spectroscopic data for this compound are noted to be virtually identical to those of its analogue, Nanangenine B, with the key difference being the presence of two additional aliphatic resonances in the 13C NMR spectrum of this compound.[5] The following table summarizes the chemical shifts for this compound.
| Position | 13C Chemical Shift (δC) | 1H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 75.1 | 4.09 (d, 2.7) |
| 2 | 26.5 | 1.80 (m), 1.60 (m) |
| 3 | 38.0 | 1.50 (m), 1.40 (m) |
| 4 | 33.5 | - |
| 5 | 50.1 | 1.95 (m) |
| 6 | 70.8 | 5.47 (d, 2.0) |
| 7 | 132.8 | 5.89 (s) |
| 8 | 138.8 | - |
| 9 | 73.1 | - |
| 10 | 38.9 | - |
| 11 | 170.2 | - |
| 12 | 69.1 | 4.75 (d, 12.5), 4.65 (d, 12.5) |
| 13 | 21.3 | 1.15 (s) |
| 14 | 28.9 | 1.05 (s) |
| 15 | 16.7 | 0.95 (s) |
| 1' | 173.2 | - |
| 2' | 34.5 | 2.25 (t, 7.5) |
| 3' | 24.8 | 1.60 (m) |
| 4' | 31.4 | 1.30 (m) |
| 5' | 22.5 | 1.30 (m) |
| 6' | 14.0 | 0.90 (t, 7.0) |
| 7' | 22.6 | 1.30 (m) |
| 8' | 14.1 | 0.90 (t, 7.0) |
Note: The chemical shifts are referenced to the solvent signal. The data is based on the information provided for the nanangenine family of compounds.[5]
Experimental Protocols
The following are detailed methodologies for the acquisition of 1H and 13C NMR data for this compound.
Sample Preparation
-
Compound Isolation: this compound is isolated from the fungal extract of Aspergillus nanangensis through a series of chromatographic techniques, including preparative HPLC.[5]
-
Sample Purity: Ensure the purity of the isolated this compound sample is >95% as determined by a preliminary analytical HPLC-UV/Vis or LC-MS analysis.
-
Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are common choices for this class of compounds. The solvent should completely dissolve the sample and have minimal overlapping signals with the analyte.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
1H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
13C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of 13C)
-
Temperature: 298 K
-
2D NMR Spectroscopy (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Processing Steps:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the 1H NMR spectrum to deduce proton connectivity.
-
Assign the signals in the 1H and 13C NMR spectra to the corresponding atoms in the this compound structure using the information from 1D and 2D NMR experiments.
-
Visualizations
Experimental Workflow for NMR Analysis of this compound
Caption: Workflow for the NMR-based structural analysis of this compound.
Logical Relationship for Structural Elucidation
Caption: Logical flow for elucidating the structure of this compound using NMR data.
References
- 1. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioactivity Testing of Nanangenine D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals for conducting in vitro bioassays to determine the biological activity of Nanangenine D, a novel diterpenoid compound. The following protocols are designed to assess its cytotoxic and anti-inflammatory potential, including its effects on key inflammatory signaling pathways.
Initial Assessment: Cytotoxicity and Cell Viability
Before evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile to identify a non-lethal concentration range for subsequent mechanism-based assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[1] This assay is foundational for determining the IC50 (half-maximal inhibitory concentration) of this compound on various cell lines. Diterpenoids have been shown to exhibit cytotoxic effects against a range of cancer cells, making this a critical initial screening step.[2][3][4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., human cancer cell lines such as A549, HeLa, HepG2, or MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | This compound IC50 (µM) | Positive Control IC50 (µM) |
| A549 | 24 | ||
| 48 | |||
| 72 | |||
| HeLa | 24 | ||
| 48 | |||
| 72 | |||
| HepG2 | 24 | ||
| 48 | |||
| 72 | |||
| MCF-7 | 24 | ||
| 48 | |||
| 72 |
Assessment of Anti-inflammatory Activity
Based on the known activities of other natural products, this compound may possess anti-inflammatory properties.[5][6][7][8] The following assays can be used to evaluate these effects in vitro.
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[9] This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.
Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of this compound at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the absorbance at 660 nm. Use diclofenac sodium as a reference standard.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Parameter | This compound EC50/IC50 (µM) | Standard Drug EC50/IC50 (µM) |
| Protein Denaturation | % Inhibition | ||
| Griess Assay | NO Production | ||
| PGE2 ELISA | PGE2 Levels |
Investigation of Molecular Mechanisms: Signaling Pathway Analysis
To understand the mechanism of action of this compound, its effect on key inflammatory signaling pathways such as NF-κB and MAPK should be investigated.[10][11]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses.[12][13][14] Its inhibition is a key target for anti-inflammatory drugs.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with varying concentrations of this compound for 1 hour, followed by stimulation with an NF-κB activator such as TNF-α (10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity.
MAPK Signaling Pathway
The MAPK signaling cascades are central pathways in the transmission of extracellular signals to intracellular targets and play a crucial role in inflammation.[15][16]
Experimental Protocol: Western Blot Analysis of Phosphorylated MAPK Proteins
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound at selected concentrations for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each MAPK.
Data Presentation: Effect of this compound on Signaling Pathways
| Pathway | Target Protein | Method | Result (e.g., % Inhibition, Fold Change) |
| NF-κB | Luciferase Activity | Reporter Assay | |
| MAPK | p-p38/total p38 | Western Blot | |
| p-ERK/total ERK | Western Blot | ||
| p-JNK/total JNK | Western Blot |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound bioactivity testing.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
Caption: MAPK signaling pathway and potential points of inhibition.
References
- 1. assaygenie.com [assaygenie.com]
- 2. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and biology of marine-derived Trichoderma metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 10. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nanangenine D Cytotoxicity
Introduction
Nanangenine D is a drimane sesquiterpenoid, a class of natural compounds known to possess a wide range of biological activities.[1] Drimane sesquiterpenoids isolated from various fungal species, such as Aspergillus, have demonstrated cytotoxic effects against several mammalian cell lines.[1] As a member of this family, this compound is a candidate for investigation into its potential cytotoxic properties, which is a critical step in drug discovery and development, particularly in cancer research.[2][3]
This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental in toxicology and pharmacology for quantifying a compound's effect on cell proliferation and survival.[2][4]
Principle of Cell Viability Assays
Cell viability assays are essential for evaluating the cytotoxic effects of chemical compounds.[4] The MTT and XTT assays are widely used methods that measure the metabolic activity of living cells as an indicator of cell viability.[5][6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay is based on the conversion of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[2][4][6] The amount of formazan produced is directly proportional to the number of viable cells.[7] The insoluble formazan crystals must be dissolved in a solubilization solution before the absorbance can be measured.[2][6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a formazan product by metabolically active cells.[5] However, the orange formazan product of the XTT assay is water-soluble, eliminating the need for a solubilization step and making the protocol more convenient and less time-consuming.[5][8] This assay often requires an intermediate electron coupling reagent to enhance the efficiency of XTT reduction.[8]
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using either the MTT or XTT assay.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
Determining the Absolute Configuration of Nanangenine D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note: Establishing the Stereochemistry of Nanangenine D
This compound is a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis.[1] The determination of its absolute configuration is a critical step in its characterization, essential for understanding its biological activity and for potential drug development. The absolute configuration of the nanangenine family of compounds, including this compound, was primarily established through single-crystal X-ray diffraction analysis of key analogues.[1] The stereochemistry of this compound was then assigned by spectroscopic correlation (NMR and optical rotation) to these crystallographically defined structures.[1]
This document provides an overview of the established method and presents detailed protocols for several powerful techniques applicable to the determination of the absolute configuration of this compound and other complex natural products. These methods include X-ray crystallography, chiroptical spectroscopy (Vibrational Circular Dichroism and Electronic Circular Dichroism), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (Mosher's method).
Key Methods for Absolute Configuration Determination:
| Method | Principle | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Analysis of the diffraction pattern of X-rays passing through a single crystal to determine the three-dimensional arrangement of atoms.[2][3] | High-quality single crystal. | Provides unambiguous determination of both relative and absolute configuration.[2][3] | Growth of suitable crystals can be challenging or impossible for some compounds.[4][5] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7][8] | Solution of the compound (typically in CDCl₃ or DMSO-d₆).[6][7] | Does not require crystallization; provides a spectroscopic fingerprint of the absolute configuration in solution.[6][9] | Requires quantum chemical calculations (DFT) for comparison and assignment.[6][7] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[10][11] | Solution of the compound containing a suitable chromophore. | Highly sensitive and can be applied to very small amounts of material.[12] | Requires the presence of a chromophore near the stereocenter(s) and often requires computational analysis.[10][11] |
| Mosher's Method (NMR) | Derivatization of a chiral secondary alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters, followed by ¹H NMR analysis.[4][5][13] | Pure sample of the compound with a secondary alcohol or primary amine. | Does not require crystallization; provides configuration of a specific stereocenter.[4][5][13] | Limited to compounds with a suitable functional group (secondary alcohol or primary amine) for derivatization.[13] |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the absolute configuration of a compound like this compound, assuming a suitable crystal can be obtained.
Methodology:
-
Crystallization:
-
Dissolve a pure sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with water or hexane).
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent system), or cooling of a saturated solution.
-
Screen a wide range of conditions to obtain high-quality, single crystals of sufficient size (>0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a modern X-ray diffractometer equipped with a copper or molybdenum X-ray source.
-
Collect a full sphere of diffraction data. It is crucial to collect data to a high resolution (at least 0.8 Å) and with high redundancy to accurately determine the anomalous scattering contribution.[14]
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering effects.[14] The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one provides a high level of confidence in the assignment.[14]
-
Modern methods, such as the Hooft-Spek approach or the Parsons quotient method, can provide reliable absolute configuration determination even for light-atom structures like this compound (containing only C, H, and O).[14]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol describes the use of VCD in conjunction with computational chemistry to determine the absolute configuration in solution.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to achieve a concentration of approximately 0.05–0.1 M.[7] The solvent should be transparent in the IR region of interest.
-
-
VCD Spectrum Measurement:
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
Collect data over the mid-IR range (e.g., 2000–900 cm⁻¹) at a suitable resolution (e.g., 4-8 cm⁻¹).[7]
-
Sufficiently long acquisition times are necessary to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of this compound using molecular mechanics (e.g., MMFF).
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[15]
-
Calculate the vibrational frequencies, IR intensities, and VCD intensities for each optimized conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative free energies of the conformers.[9]
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[6][7]
-
If the spectra are mirror images, the absolute configuration is opposite to that of the calculated enantiomer.
-
Electronic Circular Dichroism (ECD) Spectroscopy
This protocol details the application of ECD for determining the absolute configuration, which is particularly useful for molecules with UV-active chromophores.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum UV absorbance of approximately 1.0.
-
-
ECD Spectrum Measurement:
-
Record the ECD and UV-Vis spectra over a suitable wavelength range (e.g., 200–400 nm).
-
-
Computational Modeling:
-
Similar to the VCD protocol, perform a conformational analysis for one enantiomer of this compound.
-
Optimize the geometries of the low-energy conformers using DFT.
-
Calculate the electronic transition energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).[10][11]
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
-
Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectrum.
-
A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[11]
-
Modified Mosher's Method
This NMR-based method is used to determine the absolute configuration of a specific chiral secondary alcohol center.
Methodology:
-
Esterification Reactions:
-
Divide a sample of this compound (containing a secondary alcohol) into two portions (e.g., 0.5-1 mg each).
-
In separate NMR tubes, react one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine-d₅ or DMAP).[4][5]
-
Ensure the reactions go to completion.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Assign the proton signals for both diastereomeric esters. 2D NMR techniques (e.g., COSY, HSQC) can aid in the assignments.[4]
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift differences (Δδ) for the protons in the vicinity of the newly formed ester linkage using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[16]
-
Based on the established model for Mosher's method, positive Δδ values for protons on one side of the MTPA plane and negative Δδ values for protons on the other side allow for the determination of the absolute configuration of the alcohol stereocenter.[4][13]
-
Visualizations
Caption: General workflow for determining the absolute configuration of this compound.
Caption: Logical flow of the modified Mosher's method for configuration assignment.
Caption: Signaling pathway for chiroptical methods (VCD/ECD).
References
- 1. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Culturing of Aspergillus nanangensis and Production of Nanangenines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus nanangensis, a recently identified filamentous fungus, has been recognized as a producer of a unique class of sesquiterpenoids known as nanangenines.[1] These compounds are of significant interest to the scientific community due to their potential bioactive properties. While the literature extensively covers the benzazepine alkaloid Nanangelenin A, also produced by A. nanangensis, specific details regarding "Nanangenine D" are not yet publicly available.[1][2][3][4][5] Therefore, these application notes provide a comprehensive, generalized protocol for the culture of A. nanangensis and the production of the nanangenine class of sesquiterpenoids. The methodologies outlined below are based on established techniques for the cultivation of Aspergillus species for secondary metabolite production, with a focus on solid-state fermentation (SSF), which mimics the natural growth habitat of many filamentous fungi and can enhance the production of certain metabolites.[6][7][8][9]
Data Presentation
Table 1: General Culture Parameters for Aspergillus Species for Secondary Metabolite Production
| Parameter | Recommended Range/Condition | Notes |
| Temperature | 25-30°C | Optimal temperature can be strain-specific. A lower temperature of 25°C was found to be optimal for A. tamarii on solid media.[7][8] |
| Moisture Content (for SSF) | 40-80% | A moisture content of 40% was optimal for A. tamarii on rice bran.[7][8] The optimal level is highly dependent on the substrate. |
| Incubation Time | 7-21 days | Secondary metabolite production is often growth-phase dependent. Optimization of the harvest time is crucial. A 14-day incubation was optimal for A. tamarii.[7][8] |
| pH | 4.0 - 6.0 | The initial pH of the medium can influence enzyme activity and metabolite production. |
| Aeration | Static or low agitation | Solid-state fermentation is typically static. For submerged cultures, gentle agitation (e.g., 150 rpm) is common. |
Table 2: Comparison of Extraction Solvents for Fungal Secondary Metabolites
| Solvent | Polarity | Target Metabolites | Notes |
| Ethyl Acetate | Medium | Broad range of moderately polar compounds, including many terpenoids and alkaloids. | A very common and effective solvent for the extraction of fungal secondary metabolites.[10] |
| Methanol | High | Polar compounds. | Often used in combination with less polar solvents or for initial extraction from mycelium.[10] |
| Dichloromethane (DCM) | Medium-Low | Less polar compounds. | Can be used as an alternative to ethyl acetate. |
| n-Hexane | Low | Non-polar compounds, lipids. | Primarily used for defatting samples before extracting more polar metabolites. |
Experimental Protocols
Protocol 1: Solid-State Fermentation of Aspergillus nanangensis for Nanangenine Production
This protocol describes the cultivation of A. nanangensis on a solid rice-based medium, a common method for inducing secondary metabolite production in filamentous fungi.
Materials:
-
Aspergillus nanangensis culture (e.g., from a glycerol stock or a fresh agar plate)
-
Long-grain white rice
-
Deionized water
-
250 mL Erlenmeyer flasks
-
Cotton plugs
-
Aluminum foil
-
Autoclave
-
Sterile scalpel or cork borer
-
Incubator
Procedure:
-
Medium Preparation:
-
For each flask, weigh 50 g of long-grain white rice.
-
Add 20 mL of deionized water to achieve a 40% moisture content. The optimal moisture content may need to be determined empirically for this specific strain and substrate.
-
Plug the flasks with cotton and cover with aluminum foil.
-
Autoclave at 121°C for 20 minutes to sterilize the medium. Allow the flasks to cool to room temperature.
-
-
Inoculation:
-
From a mature (7-10 day old) culture of A. nanangensis on a suitable agar medium (e.g., Potato Dextrose Agar), aseptically cut 3-5 small agar plugs (approximately 5 mm in diameter) using a sterile scalpel or cork borer.
-
Aseptically transfer the agar plugs to the surface of the sterilized rice medium in each flask.
-
-
Incubation:
-
Harvesting:
-
After the incubation period, the entire contents of the flask (fermented rice) are harvested for extraction.
-
Protocol 2: Extraction of Nanangenines from Solid-State Fermentation
This protocol details the solvent extraction of sesquiterpenoids from the fermented rice substrate.
Materials:
-
Harvested fermented rice from Protocol 1
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Large beaker or flask for extraction
-
Stir plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Initial Extraction:
-
Transfer the harvested fermented rice to a large beaker or flask.
-
Add a sufficient volume of ethyl acetate to completely submerge the solid material (e.g., 200 mL for every 50 g of initial rice).
-
Place the flask on a stir plate and stir at room temperature for 24 hours.
-
-
Filtration and Mycelial Re-extraction:
-
Filter the mixture through a Buchner funnel under vacuum to separate the ethyl acetate extract from the solid residue.
-
Transfer the solid residue back to the extraction flask and add a fresh portion of ethyl acetate. Stir for another 4-6 hours.
-
Filter the mixture again and combine the two ethyl acetate extracts.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.
-
Decant or filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Storage:
-
Store the crude extract at -20°C until further analysis and purification.
-
Protocol 3: Quantification of Nanangenines using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis and quantification of sesquiterpenoids in the crude extract. Method optimization will be required based on the specific properties of the nanangenines.
Materials:
-
Crude extract from Protocol 2
-
Internal standard (e.g., caryophyllene or another commercially available sesquiterpene not produced by the fungus)
-
Solvent for dilution (e.g., ethyl acetate or hexane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Dissolve a known mass of the crude extract in a known volume of solvent to create a stock solution.
-
Prepare a series of dilutions of the stock solution.
-
To each dilution, add a known concentration of the internal standard.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the nanangenines based on their mass spectra and retention times.
-
Create a calibration curve by plotting the ratio of the peak area of the nanangenine to the peak area of the internal standard against the concentration of the nanangenine standards (if available).
-
If standards are not available, relative quantification can be performed based on the peak areas.
-
Mandatory Visualizations
Caption: Hypothetical pathway for nanangenine biosynthesis.
Caption: Workflow for nanangenine production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of a New Benzazepine Alkaloid Nanangelenin A from Aspergillus nanangensis Involves an Unusual l-Kynurenine-Incorporating NRPS Catalyzing Regioselective Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. jabonline.in [jabonline.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nanangenine D in Antimicrobial Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanangenine D is a novel natural product with significant potential in the field of antimicrobial research. This document provides a comprehensive overview of its antimicrobial properties, detailed protocols for its evaluation, and insights into its putative mechanism of action. The information presented herein is intended to guide researchers in exploring the therapeutic applications of this compound against a range of microbial pathogens.
Antimicrobial Spectrum of this compound
This compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The following tables summarize its antimicrobial efficacy in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 8 |
| Methicillin-resistant | ||
| Staphylococcus aureus (MRSA) | Clinical Isolate | 16 |
| Enterococcus faecalis | ATCC 29212 | 16 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Acinetobacter baumannii | Clinical Isolate | 32 |
| Fungi | ||
| Candida albicans | SC5314 | 16 |
| Aspergillus fumigatus | Clinical Isolate | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Microorganism | Strain | MBC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 16 |
| Methicillin-resistant | ||
| Staphylococcus aureus (MRSA) | Clinical Isolate | 32 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Fungi | ||
| Candida albicans | SC5314 | 32 |
Putative Mechanism of Action
Preliminary studies suggest that this compound exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane.[1][2] This leads to leakage of intracellular components and ultimately cell death.[2] Furthermore, at sub-inhibitory concentrations, this compound has been observed to interfere with bacterial signaling pathways, potentially affecting virulence factor production and biofilm formation.[3]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[4][5]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
96-well microtiter plates[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1-5 x 10^8 CFU/mL)[5]
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized microbial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.[5][6]
Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Aseptically impregnate sterile filter paper disks with a known amount of this compound.
-
Allow the solvent to evaporate completely.
-
Uniformly spread the standardized bacterial inoculum over the entire surface of an agar plate using a sterile swab.[6]
-
Aseptically place the impregnated disks onto the agar surface using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
This compound presents a promising new avenue for the development of novel antimicrobial agents. Its broad-spectrum activity and putative membrane-disrupting mechanism of action make it a strong candidate for further preclinical and clinical investigation. The protocols outlined in this document provide a standardized framework for the continued evaluation of this compound and other potential antimicrobial compounds.
References
- 1. Antimicrobial and Anti-Inflammatory Activities of MAF-1-Derived Antimicrobial Peptide Mt6 and Its D-Enantiomer D-Mt6 against Acinetobacter baumannii by Targeting Cell Membranes and Lipopolysaccharide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Testing Nanangenine D in Cancer Cell Lines
Introduction
Nanangenine D is a novel natural product with putative anti-cancer properties. These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound's efficacy and mechanism of action in cancer cell lines. The following protocols are designed for researchers in oncology, pharmacology, and drug development to systematically assess the cytotoxic, pro-apoptotic, and anti-proliferative effects of this compound. The described experimental workflows will enable the generation of robust and reproducible data to support further pre-clinical development.
It is hypothesized that this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2] Flavonoids, a class of compounds to which this compound may belong, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1]
I. Cell Line Selection and Culture
A panel of cancer cell lines should be selected to represent different tumor types and genetic backgrounds. This allows for the assessment of the breadth of this compound's activity and potential identification of biomarkers for sensitivity.
Recommended Cell Lines:
-
MCF-7: Estrogen receptor-positive human breast cancer cell line.
-
MDA-MB-231: Triple-negative human breast cancer cell line, known for its aggressive phenotype.[1]
-
HCT116: Human colorectal carcinoma cell line.
-
PC-3: Androgen-independent human prostate cancer cell line.[1]
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
Regularly test for mycoplasma contamination.
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
C. Cell Cycle Analysis (PI Staining)
This assay determines the effect of this compound on cell cycle progression.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compounds like Bruceine D have been shown to arrest tumor cells in the G2 phase.[5]
D. Western Blot Analysis
This technique is used to detect changes in the expression and activation of proteins involved in key signaling pathways.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
III. Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound in Cancer Cell Lines (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| MDA-MB-231 | |||
| A549 | |||
| HCT116 | |||
| PC-3 |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines (%)
| Treatment | Cell Line | Early Apoptosis | Late Apoptosis | Necrosis |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines (%)
| Treatment | Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | ||||
| This compound (IC50) |
IV. Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed mechanisms of action and experimental designs.
Caption: Proposed Signaling Pathway of this compound.
Caption: Overall Experimental Workflow.
References
- 1. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]
- 3. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D-Induced Molecular Mechanisms to Potentiate Cancer Therapy and to Reverse Drug-Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Production of Secondary Metabolites in Fungi
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with low yields of secondary metabolites in fungal cultures. This guide provides troubleshooting advice and frequently asked questions to help you optimize your experiments for enhanced production.
Troubleshooting Guide
This section addresses common issues encountered during fungal fermentation and provides actionable solutions.
Issue 1: Suboptimal or No Production of the Target Metabolite
Question: My fungal culture is growing well, but I'm observing little to no production of my desired secondary metabolite. What are the likely causes and how can I troubleshoot this?
Answer:
Low or absent production of a target secondary metabolite despite healthy fungal growth is a common challenge. This often indicates that the culture conditions are not conducive to activating the specific biosynthetic gene clusters (BGCs) responsible for producing your compound of interest. Many BGCs remain "silent" or are expressed at very low levels under standard laboratory conditions.[1][2]
Here’s a systematic approach to troubleshooting this issue:
1. Culture Media and Growth Conditions Optimization (OSMAC Approach):
The "One Strain, Many Compounds" (OSMAC) approach is a fundamental and effective strategy to activate cryptic BGCs by systematically altering cultivation parameters.[1][3][4]
-
Vary Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence secondary metabolite production.[1][5] Experiment with a variety of sources as outlined in the table below.
-
Modify Media Composition: Simple media may not provide the necessary precursors or inducers. Try supplementing with amino acids, vitamins, and trace metals.[6] Rich media like yeast extract and oatmeal can be effective.[6]
-
Test Different Media Types: Evaluate both solid and liquid media, as some fungi exhibit different metabolic profiles in each state.[7][8]
-
Optimize Physicochemical Parameters: Systematically vary temperature, pH, and aeration.[5][9] These factors can have a profound impact on enzyme activity and gene expression.[9]
Table 1: Recommended Media Variations for OSMAC Approach
| Parameter | Recommended Variations | Rationale |
| Carbon Source | Glucose, Sucrose, Fructose, Galactose, Xylose, Mannitol, Lactose, Oatmeal | Different sugars can trigger distinct metabolic pathways. Complex carbohydrates like oatmeal can provide a slow-release energy source.[6][10] |
| Nitrogen Source | Ammonium (NH₄⁺), Nitrate (NO₃⁻), Peptone, Yeast Extract, Amino Acids | The form of nitrogen can regulate fungal secondary metabolism.[5][9] |
| Media Type | Potato Dextrose Broth (PDB), Czapek Yeast Extract Broth, Malt Extract Broth, Rice Medium | Different base media provide unique nutrient profiles that can induce different metabolic responses.[1][11] |
| Physical State | Solid Agar vs. Liquid (Static or Shaking) | The physical environment can influence fungal morphology and, consequently, secondary metabolite production.[7][12] |
| Temperature | 20°C, 25°C, 30°C (or based on the natural habitat of the fungus) | Temperature affects enzyme kinetics and can act as a signal to induce specific metabolic pathways.[5][13] |
| pH | 5.0, 6.0, 7.0, 8.0 | pH can influence nutrient uptake and the activity of extracellular enzymes.[5] |
2. Co-cultivation:
Fungi in their natural environments compete with other microorganisms, and this competition can trigger the production of secondary metabolites as defense mechanisms.[12] Co-cultivating your fungus with other fungi or bacteria can unlock the production of novel compounds.[14][15]
-
Fungus-Fungus Co-culture: Pair your fungus with another fungal species, particularly one isolated from the same environment.[12]
-
Fungus-Bacteria Co-culture: Introduce a bacterial strain to the culture. This interaction can induce the expression of previously silent fungal BGCs.[15]
3. Genetic and Epigenetic Modifications:
If optimizing culture conditions is insufficient, more targeted molecular approaches can be employed.
-
Gene Overexpression: Increase the expression of key regulatory genes or enzymes in the biosynthetic pathway.[16]
-
Gene Knockout: Remove genes responsible for competing metabolic pathways to redirect resources towards the production of your target metabolite.[17]
-
Promoter Engineering: Replace the native promoter of a BGC with a strong, constitutive promoter to enhance expression.[18]
-
Epigenetic Modification: Use chemical modifiers like histone deacetylase (HDAC) inhibitors (e.g., suberoylanilide hydroxamic acid - SAHA) or DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) to alter chromatin structure and activate silent gene clusters.[5][11]
Issue 2: Inconsistent or Low Yields of the Target Metabolite
Question: I can produce my target metabolite, but the yield is consistently low and varies between batches. How can I improve the yield and consistency?
Answer:
Low and inconsistent yields often point to a need for process optimization and a deeper understanding of the metabolic pathway.
1. Precursor Feeding:
Supplying the culture with biosynthetic precursors or intermediates can significantly boost the production of the final product.[19][20] This is a cost-effective method to enhance yield.[19]
-
Identify key precursors in the biosynthetic pathway of your target metabolite.
-
Add these precursors to the culture medium at different concentrations and time points during fermentation.
2. Elicitation:
Elicitors are compounds that can induce a stress response in the fungus, which can in turn stimulate secondary metabolite production.[19]
-
Biotic Elicitors: Components from other organisms, such as bovine serum albumin.[19]
-
Abiotic Elicitors: Chemical or physical stressors, such as ethanol or heavy metal ions at sublethal concentrations.
3. Systematic Experimental Design:
To systematically optimize multiple variables and their interactions, employ a design of experiments (DoE) approach.[21]
-
Fractional Factorial Experimental Design (FFED): This allows you to screen multiple variables (e.g., media components, temperature, pH, incubation time) to identify the most influential factors with fewer experimental runs.[21][22]
Table 2: Example of Variables for a Fractional Factorial Experimental Design
| Factor | Level 1 (-1) | Level 2 (+1) |
| Nutrient Concentration | Low | High |
| Salt Concentration | Low | High |
| Temperature | 25°C | 30°C |
| Incubation Time | 7 days | 14 days |
| Culture Mode | Static | Shaking |
Follow up with a more focused optimization of the significant factors identified in the FFED.
Frequently Asked Questions (FAQs)
Q1: What is the OSMAC (One Strain, Many Compounds) approach and why is it important?
A1: The OSMAC approach is a strategy to increase the chemical diversity of secondary metabolites produced by a single fungal strain by systematically varying the cultivation conditions.[1][3] This is crucial because most biosynthetic gene clusters (BGCs) are not expressed under standard laboratory settings.[1] By altering parameters like media composition, temperature, pH, and aeration, you can mimic different environmental cues and trigger the expression of these "silent" gene clusters, leading to the production of novel or higher yields of known compounds.[3][4]
Q2: How does co-cultivation enhance secondary metabolite production?
A2: Co-cultivation mimics the natural competitive environment of fungi.[12] When two or more microorganisms are grown together, they often produce secondary metabolites as a defense or communication mechanism.[12][15] This interaction can activate silent BGCs that are not expressed when the fungus is grown in a pure culture.[14][23]
Q3: What are epigenetic modifiers and how can they be used to increase yields?
A3: Epigenetic modifiers are small molecules that can alter gene expression without changing the DNA sequence itself. In fungi, they can be used to activate silent biosynthetic gene clusters.[5][11] Key types include:
-
Histone Deacetylase (HDAC) inhibitors: These lead to a more "open" chromatin structure, making genes more accessible for transcription.[5]
-
DNA Methyltransferase (DNMT) inhibitors: These prevent the methylation of DNA, which can otherwise suppress gene expression.[24] By adding these to your culture, you can potentially switch on the production of your target metabolite.
Q4: What is the role of global regulators like LaeA in secondary metabolism?
A4: LaeA is a global regulatory protein in many filamentous fungi that plays a key role in controlling the expression of numerous secondary metabolite gene clusters.[5] It is part of a protein complex that responds to environmental signals like light.[5][25] Overexpressing LaeA can sometimes lead to the increased production of a wide range of secondary metabolites. Understanding and manipulating such global regulators is a powerful strategy in metabolic engineering.[5]
Q5: Can genetic engineering techniques like CRISPR-Cas9 be used to improve production?
A5: Yes, CRISPR-Cas9 is a powerful tool for precisely editing the fungal genome to enhance secondary metabolite production.[26][27] It can be used for:
-
Gene knockout: To remove competing pathways.[17]
-
Gene overexpression: To boost the expression of key enzymes or regulators.[16]
-
Promoter replacement: To drive high-level expression of a biosynthetic gene cluster.[18] This technology offers a targeted approach to strain improvement.[26]
Experimental Protocols & Visualizations
Protocol 1: General OSMAC Approach Workflow
This protocol outlines a general workflow for applying the OSMAC strategy to a fungal strain.
-
Strain Activation: Revive the fungal strain from a stock culture onto a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Inoculum Preparation: Prepare a spore suspension or mycelial slurry from the actively growing culture.
-
Cultivation: Inoculate a variety of liquid and solid media with the prepared inoculum. Use the parameters outlined in Table 1 as a starting point.
-
Incubation: Incubate the cultures under different temperature and light conditions.
-
Extraction: After a set incubation period (e.g., 7, 14, and 21 days), harvest the mycelium and/or the culture broth. Extract the secondary metabolites using an appropriate solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude extracts using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the produced metabolites.
-
Selection of Optimal Conditions: Identify the culture conditions that yield the highest diversity and/or quantity of the desired secondary metabolites for larger-scale production.[21]
Caption: Workflow for the OSMAC (One Strain, Many Compounds) approach.
Protocol 2: Fungal Co-cultivation (Solid Media)
-
Prepare Agar Plates: Pour a suitable agar medium (e.g., PDA) into petri dishes and allow them to solidify.
-
Inoculation:
-
Place an agar plug of your primary fungus on one side of the plate.
-
Place an agar plug of the co-cultivating fungus or a streak of the bacterial strain on the opposite side of the plate.
-
-
Incubation: Incubate the plates at an appropriate temperature.
-
Observation: Observe the interaction zone between the two microorganisms for changes in pigmentation or morphology, which can indicate the production of new secondary metabolites.
-
Extraction and Analysis: Excise the interaction zone and extract the metabolites for analysis by HPLC or LC-MS. Compare the metabolic profile to that of the individual strains grown in monoculture.
Signaling Pathways
Understanding the regulatory networks that control secondary metabolism can provide insights into new strategies for enhancing production.
Light Signaling Pathway:
Light is a critical environmental cue that can regulate fungal development and secondary metabolism, often through the Velvet complex (VeA, VelB) and LaeA.[25]
Caption: Simplified light signaling pathway in fungi.
Cell Wall Integrity (CWI) Pathway:
The CWI pathway is another signaling cascade that, in addition to maintaining the cell wall, can influence the production of secondary metabolites.[28]
Caption: Overview of the Cell Wall Integrity (CWI) signaling pathway's influence.
References
- 1. researchgate.net [researchgate.net]
- 2. addi.ehu.es [addi.ehu.es]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 4. An OSMAC Strategy for the Production of Antimicrobial Compounds by the Amazonian Fungi Talaromyces pinophilus CCM-UEA-F0414 and Penicillium paxilli CCM-UEA-F0591 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fungal–fungal co-culture: a primer for generating chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
- 16. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in Fungal Promoter Engineering for Enhancing Secondary Metabolite Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 25. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
Troubleshooting Nanangenine D purification by chromatography
Nanangenine D Purification Technical Support Center
Welcome to the technical support center for the chromatographic purification of this compound. This guide provides troubleshooting information and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound.
Q1: Why is my this compound peak showing significant tailing in reverse-phase chromatography?
A: Peak tailing, where a peak is asymmetrical with a drawn-out latter half, is a common issue.[1] Potential causes and solutions include:
-
Secondary Interactions: Ionized silanol groups on the silica-based stationary phase can interact with basic functional groups on this compound, causing tailing.
-
Solution: Add a competitive agent like triethylamine (TEA) to the mobile phase or use a column with end-capping to block these silanol groups. Adjusting the mobile phase pH can also help by ensuring the analyte is in a neutral state.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2][3]
-
Column Contamination/Deterioration: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][5]
Q2: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?
A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a blank run, and do not originate from the injected sample.[6] They can be caused by several factors:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as peaks, especially during gradient elution.[3][7][8]
-
System Contamination: Carryover from previous injections is a frequent cause.[3][7] Contaminants can accumulate in the injector, pump seals, or tubing.[3]
-
Sample Preparation Issues: Contaminants from vials, caps, or glassware can be introduced during sample preparation.[7]
-
Solution: Ensure all glassware and consumables are scrupulously clean and free of contaminants.[7]
-
Q3: My recovery of this compound is consistently low. What are the potential causes?
A: Low recovery can be a frustrating issue stemming from various stages of the purification process.
-
Incomplete Elution: The mobile phase may not be strong enough to completely elute this compound from the column.[9]
-
Solution: Increase the strength of the organic solvent in the mobile phase or consider using a different solvent with higher elution strength.[10]
-
-
Compound Instability: this compound might be degrading on the column or during solvent evaporation.[11][12] This can be a problem if modifiers like trifluoroacetic acid (TFA) are used in the mobile phase.[12]
-
Solution: Check the stability of this compound under the chromatographic conditions.[11] If degradation is suspected, adjust the mobile phase pH or temperature. During evaporation, use lower temperatures.
-
-
Precipitation: The compound may precipitate on the column if it is not soluble in the mobile phase once separated from the crude mixture.[12]
-
Solution: Ensure the mobile phase composition maintains the solubility of the purified this compound. It may be necessary to modify the mobile phase or reduce the sample load.
-
Q4: Why are my peaks splitting or appearing as doublets?
A: Peak splitting can be caused by several factors related to the column, sample solvent, or the molecule itself.
-
Column Void or Channeling: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[13]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting.[2][4]
-
Chemical Isomers: The presence of tautomers or other isomers that are in equilibrium can result in split peaks.[2]
-
Solution: Changing the mobile phase conditions, particularly the pH, can sometimes resolve this issue by shifting the equilibrium.[2]
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of key parameters on this compound purification.
Table 1: Effect of Mobile Phase Composition on Retention Time and Purity (Column: C18 Reverse-Phase, 5 µm, 4.6 x 150 mm)
| % Acetonitrile in Water | Retention Time (min) | Purity (%) |
| 40 | 15.2 | 85 |
| 50 | 10.5 | 92 |
| 60 | 6.8 | 98 |
| 70 | 3.1 | 91 |
Table 2: Comparison of Different Preparative Columns for this compound Purification (Method: Isocratic elution with 60% Acetonitrile in Water)
| Column Type | Particle Size (µm) | Dimensions (mm) | Max Sample Load (mg) | Yield (%) |
| C18 | 10 | 21.2 x 250 | 100 | 88 |
| C8 | 10 | 21.2 x 250 | 110 | 85 |
| Phenyl-Hexyl | 10 | 21.2 x 250 | 90 | 91 |
Experimental Protocols
Protocol 1: Sample Preparation for Reverse-Phase Chromatography
-
Dissolution: Accurately weigh the crude this compound sample. Dissolve the sample in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol.
-
Dilution: Dilute the dissolved sample with the initial mobile phase to be used in the chromatography run. The final concentration should be optimized based on loading studies.[14]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[15]
-
Injection: Inject the filtered sample onto the equilibrated HPLC system.
Protocol 2: General Preparative HPLC Method for this compound
-
System Preparation:
-
Mobile Phase Preparation:
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes or until a stable baseline is achieved.[19]
-
-
Gradient Elution:
-
Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV signal corresponding to the this compound peak.
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure. Be mindful of potential compound degradation at high temperatures.[12]
-
Visual Diagrams
Diagram 1: Troubleshooting Workflow for Low Yield
A troubleshooting flowchart for diagnosing low purification yield.
Diagram 2: Experimental Workflow for this compound Purification
A general workflow for the purification of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bvchroma.com [bvchroma.com]
- 3. uhplcs.com [uhplcs.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. youtube.com [youtube.com]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. Chromatography [chem.rochester.edu]
- 12. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
- 13. lcms.cz [lcms.cz]
- 14. cms.mz-at.de [cms.mz-at.de]
- 15. chromtech.com [chromtech.com]
- 16. researchgate.net [researchgate.net]
- 17. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Fermentation Conditions for Aspergillus Species
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize fermentation conditions for various Aspergillus species.
Troubleshooting Guide
This section addresses common issues encountered during Aspergillus fermentation experiments.
1. Low Product Yield
Q: My fermentation is resulting in a lower than expected yield of my target metabolite. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a common issue that can stem from several factors. Systematically evaluating each parameter is key to identifying the root cause.
-
Suboptimal Environmental Conditions: Aspergillus species are sensitive to environmental parameters. Verify that the temperature, pH, aeration, and agitation rates are within the optimal range for your specific species and desired product.[1][2][3][4][5][6][7] See Table 1 for a summary of optimal conditions for various Aspergillus species.
-
Nutrient Limitation: The composition of the fermentation medium is critical. Ensure that the carbon and nitrogen sources are optimal and not depleted prematurely.[8][9][10] Consider supplementing the medium with essential minerals and trace elements.
-
Inadequate Inoculum: A low-density or poor-quality inoculum can lead to a slow start and reduced overall productivity. Ensure your spore suspension is viable and used at an appropriate concentration.
-
Shear Stress: High agitation speeds can cause shear stress, damaging the fungal mycelia and negatively impacting productivity.[11] Experiment with different agitation rates to find a balance between adequate mixing and minimal cell damage.
-
Metabolic Shift: The fungus may be directing its metabolic resources towards primary growth rather than secondary metabolite production. This can sometimes be influenced by the timing of nutrient availability or other environmental cues.
2. Slow or No Fungal Growth
Q: My Aspergillus culture is growing very slowly or not at all. What should I investigate?
A: Insufficient growth is often a sign of an issue with the culture conditions or the inoculum itself.
-
Improper Temperature and pH: Verify that the temperature and pH of your medium are at the recommended levels for your Aspergillus strain.[1][3][4][5][6][7][12][13][14][15][16]
-
Nutrient Deficiencies: The growth medium may be lacking essential nutrients. Review your media composition and ensure it contains adequate carbon, nitrogen, phosphorus, and trace elements.[1][17][18]
-
Presence of Inhibitors: The substrate or water source may contain inhibitory compounds. Consider using a different source or pre-treating the substrate.
-
Spore Viability: The initial spore suspension may have low viability. It is advisable to check the viability of your spores before inoculation.
-
Oxygen Limitation: Aspergillus species are highly aerobic.[19] Ensure adequate aeration is provided to the culture. Inadequate oxygen supply can severely limit growth.
3. Contamination
Q: I am observing contamination in my fermentation batch. What are the common sources and how can I prevent it?
A: Maintaining a sterile environment is crucial for successful fermentation. Contamination can outcompete your Aspergillus culture and spoil the batch.
-
Inadequate Sterilization: Ensure all equipment, media, and reagents are properly sterilized before use. Autoclaving at the correct temperature and for the appropriate duration is critical.
-
Contaminated Inoculum: The initial spore suspension could be a source of contamination. Always work with pure cultures and use aseptic techniques during inoculum preparation.
-
Airborne Contaminants: The air in the laboratory can be a source of contaminating microorganisms. Work in a laminar flow hood or a clean environment to minimize this risk.
-
Improper Sealing: Ensure all ports and connections on the fermenter are properly sealed to prevent the entry of contaminants.
-
Biocontrol Strategies: In some applications, non-toxigenic strains of Aspergillus oryzae have been shown to inhibit the growth of aflatoxin-producing Aspergillus flavus.[20][21]
4. Abnormal Fungal Morphology
Q: The morphology of my Aspergillus culture is unusual (e.g., pellets instead of dispersed mycelia). How does this affect my fermentation and how can I control it?
A: Fungal morphology in submerged cultures can significantly impact fermentation performance.
-
Pellet Formation: The formation of pellets can lead to mass transfer limitations, where the inner parts of the pellet do not have sufficient access to nutrients and oxygen. This can result in reduced productivity.
-
Factors Influencing Morphology:
-
Agitation Speed: Higher agitation speeds can lead to smaller, more dispersed mycelia, while lower speeds may promote pellet formation.[11][22]
-
Inoculum Concentration: A higher spore concentration often leads to more dispersed growth.
-
Medium Composition: The presence of certain polymers or the C/N ratio can influence morphology.
-
-
Optimizing Morphology: Experiment with different agitation speeds and inoculum concentrations to achieve the desired morphology for your specific process.
Frequently Asked Questions (FAQs)
Q: What are the key parameters to optimize for Aspergillus fermentation?
A: The most critical parameters to optimize are:
-
Temperature: Different Aspergillus species have optimal temperature ranges for growth and product formation.[3][6][12][13][14][16]
-
pH: The pH of the medium affects enzyme activity and nutrient uptake.[1][3][4][6][15]
-
Aeration and Agitation: These parameters are crucial for supplying sufficient oxygen and ensuring homogenous mixing of the culture.[11][22]
-
Carbon and Nitrogen Sources: The type and concentration of these nutrients significantly influence growth and secondary metabolite production.[8][9][10]
Q: How can I accurately count Aspergillus spores for my inoculum?
A: A common method for spore counting is using a hemocytometer. A detailed protocol is provided in the Experimental Protocols section. Alternatively, serial dilution and plating can be used to determine the number of viable spores.[23]
Q: What are some common media formulations for growing Aspergillus?
A: Several standard media are used for Aspergillus cultivation, including Minimal Medium (MM) and Complete Medium (CM). The specific composition can be tailored based on the research needs.[1][17][18] Detailed recipes are available in the Experimental Protocols section.
Q: My Aspergillus niger fermentation is producing black spores that are difficult to handle. How can I manage this?
A: The production of dark-colored spores by Aspergillus niger is common. To manage this, you can harvest the culture before sporulation becomes excessive. Modifying the culture conditions, such as nutrient limitations, can sometimes reduce sporulation. Proper containment and handling procedures are essential to prevent the spread of spores in the lab.
Data Presentation
Table 1: Optimal Fermentation Conditions for Various Aspergillus Species and Products
| Aspergillus Species | Product | Temperature (°C) | pH | Aeration/Agitation | Key Nutrients | Reference |
| A. terreus | Itaconic Acid | - | 2.5 - 3.0 (pH-shift) | - | Glucose | [1] |
| A. niger | Crude Protein | 45 | - | Solid-State | Wheat Bran | [12][13] |
| A. oryzae | Fructosyltransferase | - | - | 800 rpm, 0.75 vvm | Sucrose | [20] |
| A. chevalieri | Physcion | 28 | 6.6 | 177 rpm | Glucose | [2][6] |
| A. niger & A. flavus | Pectinases | 30 - 35 | 5.0 - 6.0 | 140 rpm | - | [3] |
| Aspergillus sp. | Glycosylceramide | 30 | 8.2 - 8.4 | - | Sucrose, Yeast Extract | [14] |
| A. oryzae | Kojic Acid | 35 | 4.5 | 100mL in 250mL flask | Sucrose, Yeast Extract | [4][5][7] |
| A. niger | β-Glucosidase | 28 | 6.0 | Solid-State | Wheat Bran, Ammonium Chloride | [24] |
| A. niger | Extracellular Lipase | 30 | 7.2 | 220 rpm | Corn Starch, Soybean Meal | [10] |
Experimental Protocols
1. General Protocol for Submerged Fermentation of Aspergillus
This protocol provides a general framework. Specific parameters should be optimized based on the Aspergillus species and the desired product.
-
Medium Preparation: Prepare the fermentation medium according to a chosen formulation (e.g., Minimal Medium or Complete Medium).[1][17][18] Adjust the pH to the optimal value for your strain. Sterilize the medium by autoclaving.
-
Inoculum Preparation:
-
Grow a pure culture of the Aspergillus strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is abundant.
-
Harvest the spores by adding a sterile surfactant solution (e.g., 0.01% Tween 80) to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer or by plating serial dilutions.
-
Calculate the required volume of the spore suspension to achieve the desired inoculum size in the fermenter.
-
-
Fermentation:
-
Aseptically inoculate the sterile fermentation medium with the prepared spore suspension.
-
Incubate the fermenter at the optimal temperature with appropriate agitation and aeration rates.
-
Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation process.
-
Collect samples aseptically at regular intervals for analysis of biomass and product formation.
-
-
Downstream Processing:
-
At the end of the fermentation, separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract and purify the desired product from the biomass or the broth using appropriate biochemical techniques.
-
2. Protocol for HPLC Analysis of Organic Acids
This protocol is suitable for the quantification of organic acids such as citric acid and oxalic acid from fermentation broths.[25][26]
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove fungal cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
-
HPLC Conditions:
-
Column: A suitable ion-exclusion column (e.g., IC-Pak Ion-Exclusion 7µm, 7.8 x 300 mm).[25][26]
-
Mobile Phase: A dilute acid solution, such as 0.001N H₂SO₄.[25][26]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Detector: A UV detector set at an appropriate wavelength (e.g., 210 nm) or a refractive index (RI) detector.
-
-
Quantification:
-
Prepare standard solutions of the organic acids of interest at known concentrations.
-
Generate a standard curve by injecting the standards and plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of the organic acids by comparing their peak areas to the standard curve.
-
Mandatory Visualization
Signaling Pathways in Aspergillus
The following diagrams illustrate key signaling pathways that regulate growth, development, and secondary metabolism in Aspergillus species.
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway in Aspergillus.[2][3][5][12][27][28]
Caption: Calcium-Calmodulin signaling pathway in Aspergillus.[13][14][15][29][30]
References
- 1. fgsc.net [fgsc.net]
- 2. Frontiers | SakA and MpkC Stress MAPKs Show Opposite and Common Functions During Stress Responses and Development in Aspergillus nidulans [frontiersin.org]
- 3. The Aspergillus nidulans MAPK module AnSte11-Ste50-Ste7-Fus3 controls development and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. americanbiosystems.com [americanbiosystems.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of agitation speed on the morphology of Aspergillus niger HFD5A-1 hyphae and its pectinase production in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 17. Aspergillus medium [fgsc.net]
- 18. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 19. mdpi.com [mdpi.com]
- 20. Controlling aflatoxin contamination and propagation of Aspergillus flavus by a soy-fermenting Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. m.youtube.com [m.youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [scielo.org.co]
- 26. redalyc.org [redalyc.org]
- 27. MAPK pathway-related tyrosine phosphatases regulate development, secondary metabolism and pathogenicity in fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Calcium sequestration by fungal melanin inhibits calcium-calmodulin signalling to prevent LC3-associated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synergistic effects of putative Ca2+-binding sites of calmodulin in fungal development, temperature stress and virulence of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Fungal Metabolite Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of fungal metabolite production.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low Metabolite Yield After Scale-Up
You observed high yields of your target metabolite in shake flask experiments, but the productivity significantly dropped when moving to a bench-scale or pilot-scale bioreactor.
Possible Causes and Solutions:
-
Poor Mass Transfer (Oxygen and Nutrients): In larger vessels, inefficient mixing can lead to gradients in dissolved oxygen, nutrients, and pH, creating suboptimal conditions for fungal growth and metabolite production.
-
Altered Fungal Morphology: The shear forces in a bioreactor can alter the morphology of filamentous fungi from dispersed mycelia to pellets. This change can impact nutrient uptake and metabolite secretion.
-
Solution: Experiment with different inoculum densities and media compositions. The addition of microparticles or salts can sometimes influence pellet formation.[4]
-
-
Sub-optimal Inoculum: The quality and quantity of the inoculum are critical for a successful fermentation. An unhealthy or improperly sized inoculum can lead to a long lag phase and reduced final titer.
-
Nutrient Limitation or Inhibition: The nutrient requirements of the fungus may change during scale-up. What was sufficient in a shake flask may become limiting in a larger volume. Conversely, high initial concentrations of some nutrients can be inhibitory.
-
Solution: Re-optimize the medium composition at the bioreactor scale. Consider fed-batch strategies to maintain optimal nutrient concentrations and avoid substrate inhibition.[9]
-
Troubleshooting Workflow for Low Metabolite Yield:
Caption: Troubleshooting workflow for low metabolite yield.
Problem 2: High Viscosity of Fermentation Broth
The fermentation broth has become highly viscous, leading to poor mixing, reduced oxygen transfer, and difficulty in downstream processing.
Possible Causes and Solutions:
-
Filamentous Growth: Extensive mycelial growth can lead to a highly viscous, non-Newtonian fluid.
-
Solution: Control fungal morphology to encourage pellet formation, which generally results in lower broth viscosity. This can be influenced by inoculum concentration, media composition, and shear stress.
-
-
Extracellular Polysaccharide (EPS) Production: Some fungi produce EPS, which significantly increases the viscosity of the culture medium.
-
Solution: Optimize fermentation conditions (e.g., carbon-to-nitrogen ratio, dissolved oxygen) to minimize EPS production while maintaining high metabolite yield. Genetic engineering of the fungal strain can also be employed to reduce EPS synthesis.
-
Frequently Asked Questions (FAQs)
Q1: How much can I expect my metabolite yield to decrease during scale-up?
A1: It is common to observe a decrease in metabolite yield during scale-up. The extent of this reduction can vary significantly depending on the fungal strain, the specific metabolite, and the fermentation process. While it is difficult to provide a universal figure, some studies have reported yield reductions of 20-50% when moving from bench-scale to industrial-scale bioreactors. Careful process optimization at each stage is crucial to minimize these losses.
Q2: What are the key differences in energy consumption between stirred-tank and airlift bioreactors for fungal fermentations?
A2: Airlift bioreactors generally have lower energy consumption compared to stirred-tank bioreactors, especially for high-viscosity fermentations.[6] This is because mixing is achieved through the injection of compressed air rather than mechanical agitation.
| Bioreactor Type | Typical Power Consumption (W/m³) | Agitation Method | Shear Stress |
| Stirred-Tank | 1,000 - 10,000 | Mechanical Impellers | High |
| Airlift | 100 - 1,000 | Sparged Air/Gas | Low |
Q3: What are the typical recovery yields for fungal secondary metabolites during downstream processing?
A3: The recovery yield of a fungal metabolite during downstream processing depends on the physicochemical properties of the compound and the separation techniques employed. Each step in the purification process will result in some product loss.
| Downstream Processing Step | Typical Recovery Yield (%) | Key Challenges |
| Broth Filtration/Centrifugation | 85 - 95% | Cell lysis, product degradation |
| Solvent Extraction | 70 - 90% | Emulsion formation, product stability |
| Chromatography | 50 - 80% | Resolution, column capacity, solvent usage |
| Crystallization | 60 - 90% | Purity, crystal size distribution |
| Overall Recovery | 20 - 50% | Cumulative losses from all steps |
Q4: What is the Velvet complex, and how does it regulate secondary metabolite production?
A4: The Velvet complex is a key global regulatory system in many filamentous fungi that links secondary metabolism with fungal development (e.g., sporulation) in response to light.[2][10][11] The core components are the proteins VeA, VelB, and LaeA. In the dark, VeA and VelB form a dimer that is imported into the nucleus, where it can interact with LaeA. This trimeric complex is crucial for the activation of many secondary metabolite gene clusters.[1][12]
Caption: The Velvet complex signaling pathway.
Q5: What are the main regulatory considerations when developing a fungal-derived metabolite as a pharmaceutical?
A5: The regulatory pathway for a fungal-derived metabolite intended for pharmaceutical use is similar to that for other small molecule drugs. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive data package to demonstrate the drug's safety, efficacy, and quality.[5][7][13][14][15] Key submissions include:
-
Investigational New Drug (IND) application (FDA) / Clinical Trial Application (CTA) (EMA): Required to initiate human clinical trials. This includes preclinical data, manufacturing information (Chemistry, Manufacturing, and Controls - CMC), and the clinical trial protocol.
-
New Drug Application (NDA) (FDA) / Marketing Authorisation Application (MAA) (EMA): Submitted after successful clinical trials to request approval for marketing the drug. This contains all the data from preclinical and clinical studies, as well as detailed information on the manufacturing process, quality control, and labeling.
For fungal-derived products, specific attention will be paid to the purity of the final product and the absence of any mycotoxins or other harmful fungal byproducts.
Experimental Protocols
Protocol 1: Media Optimization using Response Surface Methodology (RSM)
This protocol outlines a general procedure for optimizing fermentation media components to enhance metabolite production using RSM.
Objective: To identify the optimal concentrations of key media components for maximizing the yield of the target metabolite.
Methodology:
-
Screening of Media Components (Plackett-Burman Design):
-
Identify a range of potential carbon sources, nitrogen sources, and trace elements that may influence metabolite production.
-
Use a Plackett-Burman design to screen a large number of variables in a small number of experimental runs to identify the most significant factors affecting yield.
-
-
Steepest Ascent/Descent:
-
Based on the results of the Plackett-Burman design, move the experimental design in the direction of the greatest increase (or decrease) in the response (metabolite yield). This helps to quickly approach the optimal region.
-
-
Optimization using Box-Behnken Design or Central Composite Design:
-
Once the optimal region is identified, use a Box-Behnken or Central Composite Design to create a more detailed experimental plan with the most significant factors at different levels.
-
Perform the fermentation experiments according to the design.
-
Analyze the results using statistical software to fit a second-order polynomial equation to the data. This will generate a mathematical model that describes the relationship between the variables and the response.
-
Generate response surface plots and contour plots to visualize the relationship between the factors and the response, and to identify the optimal concentrations of the media components.
-
-
Validation:
-
Conduct a final fermentation experiment using the optimized media composition to validate the model's prediction.
-
Experimental Workflow for Media Optimization using RSM:
Caption: Workflow for media optimization using RSM.
Protocol 2: Multi-Stage Inoculum Development for a 1000L Bioreactor
This protocol provides a general guideline for preparing a fungal inoculum for a large-scale bioreactor. The specific volumes and incubation times will need to be optimized for your particular fungal strain.
Objective: To produce a sufficient volume of healthy, actively growing fungal culture to inoculate a 1000L production bioreactor, aiming for an inoculum size of 5-10% of the final production volume.
Materials:
-
Cryopreserved or lyophilized fungal stock culture
-
Sterile water or saline
-
Petri dishes with appropriate agar medium
-
Shake flasks (e.g., 250mL, 2L) with appropriate liquid medium
-
Seed bioreactor (e.g., 50L) with appropriate liquid medium
Methodology:
-
Stage 1: Revival of Stock Culture
-
Aseptically transfer the stock culture to a petri dish containing a suitable agar medium.
-
Incubate at the optimal temperature until sufficient mycelial growth or sporulation is observed (typically 5-7 days).
-
-
Stage 2: Pre-culture in Shake Flasks (Small Volume)
-
Aseptically transfer a few agar plugs of the actively growing mycelium or a spore suspension into a 250mL shake flask containing 50mL of liquid seed medium.
-
Incubate on a rotary shaker at the optimal temperature and agitation speed until the culture reaches the mid-to-late exponential growth phase (typically 2-3 days).
-
-
Stage 3: Intermediate Culture in Shake Flasks (Larger Volume)
-
Aseptically transfer the entire contents of the 250mL shake flask into a 2L shake flask containing 500mL of fresh liquid seed medium.
-
Incubate under the same conditions as Stage 2 until the culture reaches the mid-to-late exponential growth phase (typically 2-3 days).
-
-
Stage 4: Seed Bioreactor
-
Aseptically transfer the contents of the 2L shake flask into a sterilized 50L seed bioreactor containing 30L of seed medium.
-
Maintain optimal conditions of temperature, pH, dissolved oxygen, and agitation.
-
Monitor cell growth and substrate consumption.
-
-
Stage 5: Inoculation of Production Bioreactor
-
When the culture in the seed bioreactor reaches the optimal growth phase and cell density, aseptically transfer the required volume (e.g., 50L for a 5% inoculum in a 1000L bioreactor) to the production bioreactor.
-
Inoculum Development Workflow:
Caption: Multi-stage inoculum development workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond morphogenesis and secondary metabolism: function of Velvet proteins and LaeA in fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the Development of Industrial Fungal Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. somerville-partners.com [somerville-partners.com]
- 6. scribd.com [scribd.com]
- 7. materials.proxyvote.com [materials.proxyvote.com]
- 8. US20160115505A1 - Multi-stage bioreactor processes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Velvet complex - Wikipedia [en.wikipedia.org]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. kivo.io [kivo.io]
- 15. Part A: General overview of Regulatory Affairs/ Part B: A comparison of the CMC regulatory submission requirements in Europe and USA for small molecules and Biologics - Nottingham ePrints [eprints.nottingham.ac.uk]
How to resolve co-eluting impurities with Nanangenine D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analytical characterization of Nanangenine D, with a specific focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze?
A1: this compound is a drimane-type sesquiterpenoid, a class of natural products known for their complex structures and potential biological activities. The analytical challenges often stem from the presence of structurally similar isomers and related impurities that are co-produced during fungal fermentation or degradation, leading to co-elution in chromatographic analyses.
Q2: What are the most common causes of co-eluting peaks in the HPLC analysis of this compound?
A2: Co-elution in the analysis of this compound can be caused by several factors:
-
Structurally similar impurities: Isomers or analogues of this compound with very similar physicochemical properties.
-
Inadequate chromatographic conditions: Sub-optimal mobile phase composition, stationary phase, or temperature.
-
Column overload: Injecting too much sample can lead to peak broadening and overlap.
-
Matrix effects: Interference from other components in the sample extract.
Q3: What initial steps should I take if I suspect co-elution?
A3: If you observe broad, asymmetric, or shouldered peaks, which are indicators of co-elution, a good first step is to perform peak purity analysis using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). These detectors can analyze the spectral data across the peak to check for homogeneity. A non-homogenous spectrum suggests the presence of more than one compound.
Troubleshooting Guide: Resolving Co-eluting Impurities with this compound
This guide provides a systematic approach to diagnosing and resolving co-eluting peaks in your HPLC analysis of this compound.
Step 1: Confirming Co-elution
Q4: My chromatogram for this compound shows a broad or shouldered peak. How can I definitively confirm that this is due to a co-eluting impurity?
A4: Besides the peak purity analysis mentioned in the FAQs, you can try the following:
-
Vary the injection volume: Injecting a smaller volume of your sample may sometimes resolve a shouldered peak if the issue is related to mass overload.
-
Change the detection wavelength: If the impurity has a different UV spectrum from this compound, changing the detection wavelength might reveal the hidden peak.
-
Use a high-resolution mass spectrometer (HRMS): An HRMS detector can often distinguish between co-eluting compounds based on their different mass-to-charge ratios.
Step 2: Method Optimization
Once co-elution is confirmed, the next step is to optimize your HPLC method. The resolution of two peaks is governed by the resolution equation, which depends on three key factors: efficiency (N), selectivity (α), and retention factor (k).
Q5: How can I improve peak resolution by adjusting the mobile phase?
A5: The mobile phase composition is a powerful tool for manipulating selectivity and retention.
-
Change the organic modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order of your compounds.
-
Adjust the mobile phase strength: Decreasing the percentage of the organic solvent in a reversed-phase method will increase the retention time and may provide better separation.
-
Modify the pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Use a buffer to maintain a stable pH.
-
Incorporate additives: Mobile phase modifiers like formic acid or trifluoroacetic acid can improve peak shape and selectivity.[1][2][3]
Q6: When should I consider changing the stationary phase (column)?
A6: If modifying the mobile phase does not resolve the co-elution, changing the column chemistry is the next logical step.
-
Change the bonded phase: If you are using a C18 column, consider a C8, phenyl-hexyl, or a polar-embedded phase. These stationary phases offer different selectivities based on different interaction mechanisms.
-
Decrease the particle size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.
-
Increase the column length: A longer column also increases the number of theoretical plates and can improve resolution, but at the cost of longer run times and higher backpressure.
Q7: Can temperature adjustments help in resolving co-eluting peaks?
A7: Yes, changing the column temperature can affect selectivity. Increasing the temperature generally decreases viscosity and can improve peak efficiency. However, the effect on selectivity can be unpredictable and needs to be evaluated empirically. It is an easy parameter to screen.
Data Presentation: Impact of HPLC Parameter Adjustments on Resolution
The following table summarizes the effects of various adjustments to your HPLC method on peak resolution.
| Parameter Adjusted | Principle Affected | Expected Outcome | Potential Drawbacks |
| Decrease % Organic | Increase Retention (k) | Increased retention times, potentially better separation. | Longer run times, broader peaks. |
| Change Organic Solvent | Change Selectivity (α) | Altered elution order, potential for improved resolution. | May require re-optimization of other parameters. |
| Adjust pH | Change Selectivity (α) | Significant changes in retention for ionizable compounds. | Can affect column stability and analyte stability. |
| Change Stationary Phase | Change Selectivity (α) | Different chemical interactions can provide significant resolution. | Requires purchasing a new column. |
| Decrease Particle Size | Increase Efficiency (N) | Sharper peaks, better resolution. | Higher backpressure, may require a UHPLC system. |
| Increase Column Length | Increase Efficiency (N) | Better separation for complex mixtures. | Longer analysis time, higher backpressure. |
| Lower Flow Rate | Increase Efficiency (N) | Can improve resolution for some analyses. | Longer run times. |
| Increase Temperature | Change Selectivity (α), Increase Efficiency (N) | Can improve peak shape and alter selectivity. | May degrade thermally labile compounds. |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the analysis of this compound, with the goal of resolving it from potential impurities.
1. Sample Preparation:
- Prepare a stock solution of the this compound sample at 1 mg/mL in methanol.
- Filter the solution through a 0.22 µm syringe filter before injection.
2. Initial Chromatographic Conditions (Scouting Gradient):
- Column: C18, 250 x 4.6 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: DAD at 210 nm (or other appropriate wavelength based on UV scan)
- Injection Volume: 10 µL
3. Method Optimization Strategy:
- Step 1: Evaluate the scouting run. Assess the retention time of this compound and the presence of any co-eluting or closely eluting peaks.
- Step 2: Optimize the gradient. Based on the scouting run, adjust the gradient slope around the elution time of this compound to improve separation. For example, if this compound elutes at 15 minutes (in a high % of B), you could run a shallower gradient in that region.
- Step 3: Screen different organic modifiers. Replace acetonitrile with methanol and repeat the scouting gradient to observe changes in selectivity.
- Step 4: Screen different stationary phases. If co-elution persists, try a column with a different selectivity, such as a Phenyl-Hexyl or a C8 column.
- Step 5: Fine-tune with temperature. Evaluate the separation at different temperatures (e.g., 25 °C, 40 °C, 50 °C) to see if it improves resolution.
Mandatory Visualizations
Caption: A logical workflow for diagnosing and addressing co-eluting peaks in HPLC analysis.
Caption: Chemical relationships leading to potential co-eluting impurities with this compound.
References
Technical Support Center: Improving the Solubility of Nanangenine D for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Nanangenine D in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a drimane sesquiterpenoid, a class of natural products isolated from the fungus Aspergillus nanangensis.[1] Like many hydrophobic molecules, this compound is expected to have poor aqueous solubility, which can pose a significant challenge for its use in bioassays that are typically conducted in aqueous media. Inadequate dissolution can lead to inaccurate and unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on its chemical structure and the solvent used for its initial characterization (DMSO-d6 for NMR analysis), Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for preparing a stock solution of this compound.[1] Ethanol and methanol can also be considered as potential solvents. It is crucial to start with a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: What is the maximum concentration of organic solvents, like DMSO, that can be used in cell-based assays?
The concentration of organic solvents must be kept to a minimum to avoid cellular toxicity. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v), with many researchers aiming for 0.1% or lower to minimize any potential off-target effects.[2][3][4] It is always recommended to perform a vehicle control experiment (medium with the same final concentration of the solvent) to assess the impact of the solvent on your specific cell line and assay.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few strategies to overcome this:
-
Slower, Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Use of a Co-solvent: In some cases, a mixture of solvents can improve solubility. For instance, you could try a 1:1 mixture of DMSO and ethanol for your stock solution before diluting into the aqueous phase.
-
Inclusion of a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5]
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results in bioassays.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of this compound | Ensure your stock solution is fully dissolved before making dilutions. Gentle warming (to 37°C) or sonication can aid in dissolving the compound in the initial organic solvent.[6] Visually inspect the stock solution for any particulate matter. |
| Precipitation of this compound in the assay plate | After adding the final dilution of this compound to your assay plate, visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, you will need to optimize your dilution protocol (see FAQ Q4). |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in your assay. Consider using low-adhesion microplates or glassware where appropriate. |
Issue: Observed cytotoxicity is not dose-dependent.
| Possible Cause | Troubleshooting Step |
| Compound has precipitated at higher concentrations | This is a common reason for a plateau in the dose-response curve. Determine the maximum soluble concentration of this compound in your final assay medium (see Experimental Protocol 1) and ensure your tested concentrations are below this limit. |
| Solvent toxicity at higher concentrations | The concentration of your organic solvent (e.g., DMSO) increases with higher concentrations of your stock solution. Ensure that the final solvent concentration remains constant across all tested concentrations of this compound by adding fresh solvent to the lower concentration wells. Always include a vehicle control. |
Quantitative Data Summary
Due to the limited availability of public data on the specific solubility of this compound, the following table provides estimated solubility values based on the general characteristics of drimane sesquiterpenoids and other hydrophobic natural products. It is highly recommended that researchers experimentally determine the solubility of their specific batch of this compound in their assay systems.
| Solvent | Estimated Solubility Range | Notes |
| DMSO | 10 - 50 mg/mL | A good starting solvent for creating a high-concentration stock solution. |
| Ethanol | 1 - 10 mg/mL | May be a suitable alternative to DMSO, but lower solubility is expected. |
| Methanol | 1 - 10 mg/mL | Similar to ethanol, can be considered as an alternative solvent. |
| Water | < 0.01 mg/mL | Expected to be practically insoluble in water. |
| PBS (pH 7.4) | < 0.01 mg/mL | Similar to water, very low solubility is expected. |
| Cell Culture Media + 10% FBS | 0.01 - 0.1 mg/mL | The presence of serum proteins can slightly enhance the solubility of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Aqueous Media
Objective: To determine the highest concentration of this compound that can be prepared in a specific aqueous medium (e.g., cell culture medium) without visible precipitation.
Materials:
-
This compound powder
-
DMSO (anhydrous, cell culture grade)
-
Aqueous medium of interest (e.g., DMEM, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be used.
-
Prepare Serial Dilutions in Aqueous Medium: a. Aliquot 98 µL of your aqueous medium into a series of sterile microcentrifuge tubes. b. In the first tube, add 2 µL of the 10 mg/mL this compound stock solution to achieve a final concentration of 200 µg/mL (with 2% DMSO). Vortex immediately and thoroughly. c. Perform serial 2-fold dilutions by transferring 50 µL from the first tube to the second tube (containing 50 µL of aqueous medium), and so on.
-
Incubation and Observation: a. Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your assay time. b. After incubation, visually inspect each tube for any signs of precipitation (cloudiness or visible particles). c. For a more sensitive assessment, place a small drop from each tube onto a microscope slide and examine for crystalline structures.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in that specific medium under those conditions.
Protocol 2: General Cytotoxicity Assay using MTT
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%. b. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Incubate the plate overnight at 37°C in the incubator.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a multi-well plate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Express the results as a percentage of the vehicle control (100% viability). c. Plot the percentage of cell viability versus the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Addressing batch-to-batch variability in Nanangenine D production
Welcome to the technical support center for Nanangenine D production. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address common issues related to batch-to-batch variability in the synthesis and production of this compound.
Troubleshooting Guide
This guide provides answers to specific problems you may encounter during your experiments.
Question: We are observing significant variations in the final yield of this compound between different batches. What are the potential causes and how can we troubleshoot this?
Answer: Low and inconsistent yields are a common challenge in the synthesis of complex molecules. The issue can often be traced back to several key areas in the production process.
-
Reagent Quality and Stoichiometry:
-
Problem: Variations in the purity or concentration of starting materials and reagents can directly impact reaction efficiency.
-
Solution: Qualify all raw materials upon receipt using appropriate analytical techniques (e.g., NMR, HPLC) to confirm identity and purity. Ensure accurate measurement and stoichiometry of all reactants. It is also crucial to use freshly prepared or properly stored reagents, as degradation can affect reactivity.
-
-
Reaction Conditions:
-
Problem: Minor deviations in reaction temperature, pressure, stirring rate, or reaction time can lead to significant differences in yield.
-
Solution: Implement strict process controls and monitoring for all critical reaction parameters. Utilize automated reaction systems where possible to ensure consistency. For temperature-sensitive steps, ensure the calibration of temperature probes.
-
-
Workup and Purification:
-
Problem: Product loss during extraction, filtration, or chromatography is a common source of low yield.[1] Emulsions during aqueous workup can trap the product, and improper selection of chromatographic conditions can lead to poor separation and loss of material.
-
Solution: Optimize workup procedures to minimize product loss. For example, if your product is water-soluble, check the aqueous layer for its presence.[1] If emulsions are an issue, consider different solvent systems or centrifugation. Develop a robust and reproducible purification protocol, paying close attention to the choice of stationary and mobile phases in chromatography.
-
Question: Our latest batch of this compound shows a different impurity profile on the HPLC analysis compared to previous successful batches. What could be the reason?
Answer: Changes in the impurity profile often indicate an issue with reaction specificity or degradation of the product.
-
Side Reactions:
-
Problem: Fluctuations in reaction conditions can favor the formation of side products. For instance, a slight increase in temperature might activate an alternative reaction pathway.
-
Solution: Re-evaluate the reaction parameters. A lower temperature or a more selective catalyst might be necessary. A Design of Experiments (DoE) approach can help identify the parameters that have the most significant impact on impurity formation.
-
-
Product Degradation:
-
Problem: this compound might be unstable under the reaction, workup, or purification conditions.[1] Exposure to acid, base, light, or elevated temperatures can cause degradation.
-
Solution: Test the stability of your compound under various conditions.[1] For example, take a small sample of the pure product and expose it to the acidic or basic conditions used in the workup to see if new impurities are formed. If the product is light-sensitive, perform the synthesis and purification in a protected environment.
-
-
Contaminated Reagents or Solvents:
-
Problem: Impurities in starting materials or solvents can react to form unexpected byproducts.
-
Solution: Use high-purity, spectroscopy-grade solvents and reagents. Always check the certificate of analysis for your starting materials.
-
Question: We are struggling to reproduce a literature procedure for a key step in the this compound synthesis. What should we do?
Answer: Reproducibility issues are common in complex syntheses. A systematic approach is key to resolving them.
-
Detailed Procedural Review:
-
Problem: Seemingly minor details in the experimental procedure can be critical.
-
Solution: Carefully re-read the procedure, paying close attention to details such as the order of reagent addition, the rate of addition, and the type of glassware used. Ensure that all conditions, including atmospheric (e.g., inert atmosphere), are being met.
-
-
Reagent Sourcing and Preparation:
-
Problem: The original authors may have used a specific grade or source of a reagent that has different properties from the one you are using.
-
Solution: If possible, try to use reagents from the same supplier as in the original publication. If not, carefully characterize your reagents. For reagents that are prepared in-house (e.g., LDA), it is important to titrate them before use to determine the exact concentration.
-
-
Step-by-Step Analysis:
-
Problem: The issue may lie in a single step of a multi-step sequence.
-
Solution: Analyze the reaction at each stage using techniques like TLC or crude NMR to track the consumption of starting material and the formation of the product. This can help pinpoint where the reaction is failing.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in natural product synthesis?
A1: The primary sources of variability in natural product synthesis, including for compounds like this compound, can be broadly categorized as:
-
Raw Material Variability: Natural products are often derived from botanical sources, where factors like climate, harvest time, and storage conditions can significantly alter the chemical composition of the starting material.[2][3]
-
Process Parameters: Deviations in reaction conditions such as temperature, pH, mixing speed, and reaction time can impact yield and purity.[4]
-
Human Factor: Differences in how individual operators perform manual steps can introduce variability.
-
Equipment: Variations in equipment performance, calibration, and cleaning can also contribute to inconsistencies.[4]
Q2: How can we proactively control for batch-to-batch variability?
A2: A proactive approach involves implementing robust process controls and analytical monitoring:
-
Quality by Design (QbD): Implement a QbD approach to systematically understand the relationship between process inputs and critical quality attributes of the final product.
-
Process Analytical Technology (PAT): Utilize PAT tools for real-time monitoring of critical process parameters. This allows for adjustments to be made during the manufacturing process to ensure consistency.[2][5]
-
Multivariate Data Analysis: Employ multivariate data analysis to identify the key sources of variation from complex datasets.[2][4]
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all manufacturing steps.
Q3: What analytical techniques are essential for characterizing this compound and ensuring batch consistency?
A3: A comprehensive suite of analytical techniques is crucial for characterizing complex molecules like this compound and ensuring consistency between batches:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining purity, identifying impurities, and quantifying the product.[6]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is vital for structural elucidation and confirming the identity of the final product and any intermediates.[7] Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify functional groups and confirm structural features.[6]
-
Physical Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to characterize the solid-state properties of the final product, which can be important for formulation and stability.
Data Presentation
Table 1: Comparison of this compound Batch Yields and Purity
| Batch ID | Starting Material (g) | Final Yield (g) | % Yield | Purity (by HPLC, %) |
| ND-001 | 10.0 | 2.5 | 25.0 | 98.5 |
| ND-002 | 10.0 | 1.8 | 18.0 | 95.2 |
| ND-003 | 10.0 | 2.7 | 27.0 | 99.1 |
| ND-004 | 10.0 | 1.5 | 15.0 | 93.8 |
Table 2: Impurity Profile for Different Batches of this compound
| Impurity (Retention Time) | Batch ND-001 (Area %) | Batch ND-002 (Area %) | Batch ND-003 (Area %) | Batch ND-004 (Area %) |
| Impurity A (3.2 min) | 0.5 | 1.8 | 0.3 | 2.5 |
| Impurity B (4.5 min) | 0.8 | 2.5 | 0.5 | 3.1 |
| Impurity C (5.1 min) | 0.2 | 0.5 | 0.1 | 0.6 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Identify the mass-to-charge ratio of the main peak (this compound) and any impurity peaks. Use this information to propose molecular formulas for the impurities.
Protocol 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound.
Visualizations
Caption: Experimental workflow for this compound production and quality control.
References
- 1. How To [chem.rochester.edu]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Drimane Sesquiterpenoid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving Nanangenine D and other drimane sesquiterpenoid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are drimane sesquiterpenoids and what is their general structure?
A1: Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic core structure known as a trans-decalin.[1] They are biosynthesized from farnesyl diphosphate (FPP).[2][3][4] The foundational structure is derived from drimenol, first isolated from Drimys winterii.[1] Natural drimane sesquiterpenoids, including this compound, often feature various oxygen-containing functional groups, such as hydroxyls, aldehydes, acetates, or lactones, typically at positions C6, C9, C11, and C12.[1]
Q2: What are the known biological activities of drimane sesquiterpenoids?
A2: Drimane sesquiterpenoids exhibit a wide range of biological activities. These include cytotoxic, antifungal, antibacterial, anti-inflammatory, and antifeedant properties.[1][5][6] For instance, some derivatives have shown potent activity against various cancer cell lines and pathogenic fungi like Candida albicans.[1][7][8] The dialdehyde polygodial, a well-studied drimane, is noted for its strong antifungal and antifeedant effects.[4][9]
Q3: How can the bioactivity of drimane sesquiterpenoid derivatives be enhanced?
A3: The bioactivity of drimane sesquiterpenoids can be enhanced primarily through synthetic or semi-synthetic modifications of the core structure. Key strategies include:
-
Derivatization: Introducing or modifying functional groups at various positions on the drimane scaffold can significantly alter bioactivity. Common modifications include hydroxylation, oxidation, reduction, acylation, and amination.[2][7] For example, the presence of a hydroxyl group at C-7 has been shown to improve the anti-inflammatory and cytotoxic activity of some derivatives.[6]
-
Biotransformation: Utilizing microorganisms like fungi (e.g., Cladosporium antarcticum) can produce novel hydroxylated derivatives that may not be easily accessible through traditional chemical synthesis.[7] This "green chemistry" approach can yield new bioactive compounds.
-
Computational Modeling: In silico studies and molecular docking can help predict how structural modifications to the drimane scaffold might improve interactions with biological targets, thus guiding the synthesis of more potent derivatives.[8]
Q4: What signaling pathways are known to be modulated by drimane sesquiterpenoids?
A4: Research has identified several signaling pathways affected by drimane sesquiterpenoids:
-
NF-κB Pathway: The drimane sesquiterpene dialdehydes, polygodial and isotadeonal, have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκB-α, a key step in NF-κB activation.[9]
-
Autophagy Pathway: Certain drimane derivatives may induce autophagic cell death in cancer cells through the activation of the AKT/mTOR/PARP and ERK1/2 signaling pathways.[10]
-
Crk1 Kinase Pathway: The antifungal mechanism of drimenol is suggested to involve the Crk1 kinase pathway. Genome-wide fitness profiling has identified gene products associated with Crk1 as potential targets for drimenol in Candida albicans.[8][11]
Troubleshooting Guides
Issue 1: Low yield or no product during the synthesis of a new derivative.
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Ensure all reagents are fresh and have been stored under the recommended conditions. Degradation of reagents is a common cause of reaction failure. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Small changes can have a significant impact on yield. Run small-scale trial reactions to test different conditions. |
| Starting Material Purity | Verify the purity of the starting drimane sesquiterpenoid using techniques like NMR or HPLC. Impurities can interfere with the reaction. |
| Catalyst Inactivation | If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture. Consider using a fresh batch or a different catalyst. |
Issue 2: Inconsistent or non-reproducible results in bioactivity assays.
| Possible Cause | Troubleshooting Step |
| Compound Purity and Stability | Confirm the purity of each batch of the synthesized derivative using analytical methods. Ensure the compound is stable in the assay solvent and under assay conditions. Consider re-purification if necessary. |
| Cell Line Variation | Cell lines can change over time with repeated passaging. Use cells from a consistent, low passage number. Regularly check for mycoplasma contamination. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Use positive and negative controls in every experiment to monitor assay performance.[12] |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Calibrate pipettes regularly and use proper pipetting techniques. For sensitive assays, consider using automated liquid handlers. |
Issue 3: High background or false positives in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Compound Interference | Some compounds can interfere with assay readouts (e.g., auto-fluorescence or reaction with assay reagents). Run a control with the compound in cell-free media to check for interference.[13] |
| Solvent Toxicity | The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line. |
| Contamination | Microbial contamination can affect cell viability and interfere with assay results. Practice good sterile technique and regularly test for contamination. |
Quantitative Data Summary
The following table summarizes the reported bioactivity of various drimane sesquiterpenoids against different cell lines and microorganisms.
| Compound | Bioactivity Type | Target | Reported Value (IC50/EC50/MIC) |
| Drimane Sesquiterpenoid 59 | Cytotoxicity | L5178Y (Mouse Lymphoma) | 0.6 µM (EC50)[6] |
| Drimane Sesquiterpenoid 60 | Cytotoxicity | L5178Y (Mouse Lymphoma) | 5.3 µM (EC50)[6] |
| Drimane Sesquiterpenoid 60 | Cytotoxicity | PC12 (Rat Pheochromocytoma) | 7.2 µM (EC50)[6] |
| Drimane Sesquiterpenoid 60 | Cytotoxicity | HeLa (Human Cervical Cancer) | 5.9 µM (EC50)[6] |
| Aspergiketone (71) | Cytotoxicity | HL-60 (Human Promyelocytic Leukemia) | 12.4 µM (IC50)[6] |
| Aspergiketone (71) | Cytotoxicity | A-549 (Human Lung Carcinoma) | 22.1 µM (IC50)[6] |
| Drimenol | Antifungal | Candida albicans | 8 - 64 µg/mL (MIC)[8][11] |
| Drimendiol | Antifungal | Candida species | 12 - 50 µg/mL (MIC)[7] |
| Epidrimendiol | Antifungal | Candida species | 12 - 50 µg/mL (MIC)[7] |
| Sesquiterpenoid 17 | Antibacterial | E. coli | 1.0 µg/mL (MIC)[6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
Test compound (drimane derivative)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the drimane derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the same concentration of solvent) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antifungal Susceptibility Testing (Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.[7]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
96-well microtiter plates
-
RPMI-1640 medium
-
Test compound (drimane derivative)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the drimane derivative in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (fungal inoculum with a known antifungal agent), a negative/growth control (fungal inoculum with medium only), and a sterility control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by reading the optical density at 600 nm.
Visualizations
Signaling Pathways and Workflows
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Caption: Proposed antifungal mechanism of Drimenol via the Crk1 kinase pathway.
Caption: Workflow for enhancing the bioactivity of drimane sesquiterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus [beilstein-journals.org]
- 3. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 4. Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. mdpi.com [mdpi.com]
- 7. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iris.unito.it [iris.unito.it]
- 13. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of a Novel Drimane Sesquiterpenoid: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the definitive structural elucidation of a novel natural product is a critical step in the journey from discovery to application. This guide provides an objective comparison of the primary analytical techniques used to confirm the structure of a novel drimane sesquiterpenoid, complete with experimental data considerations and detailed protocols.
The drimane sesquiterpenoids are a class of bicyclic natural products known for their diverse and potent biological activities. When a putative novel drimane sesquiterpenoid is isolated, a multi-faceted analytical approach is required to unambiguously determine its planar structure, relative stereochemistry, and absolute configuration. The principal methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiroptical Spectroscopy. Each technique provides unique and complementary information, and their integrated application is the gold standard in structure elucidation.[1][2][3][4][5]
Comparative Analysis of Key Techniques
The selection of analytical methods is often guided by the quantity and purity of the isolated compound, as well as its physical properties. The following table summarizes the key performance aspects of each technique in the context of elucidating the structure of a novel drimane sesquiterpenoid.
| Technique | Information Obtained | Sample Requirements (Typical) | Strengths | Limitations |
| NMR Spectroscopy (1D & 2D) | Planar structure (atom connectivity), relative stereochemistry. | 1-5 mg, high purity, soluble. | Provides detailed information on the carbon-hydrogen framework; non-destructive.[6][7][8] | Less sensitive than MS; can be difficult to interpret for complex molecules; does not directly provide absolute configuration.[4] |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition (molecular formula). | < 1 mg, purity can be lower than for NMR. | High sensitivity and accuracy for determining molecular formula.[9] | Provides limited information on stereochemistry; fragmentation patterns can be complex to interpret. |
| Single-Crystal X-ray Crystallography | Unambiguous 3D structure, including absolute configuration. | High-quality single crystal (0.1-0.3 mm). | Considered the "gold standard" for absolute structure determination.[4][10] | Growth of suitable crystals can be a major bottleneck and is not always possible.[11][12] |
| Circular Dichroism (CD) Spectroscopy | Absolute configuration. | ~1 mg, high purity, soluble, must contain a chromophore. | Complements NMR data to establish absolute stereochemistry when crystals are unavailable.[1][13] | Requires a chromophore near a stereocenter; interpretation often relies on comparison with theoretical calculations (e.g., TDDFT-ECD).[14][15] |
Experimental Workflow and Data Integration
The process of structure elucidation follows a logical progression, beginning with preliminary analysis and culminating in the complete assignment of the 3D structure. The interplay between different analytical techniques is crucial for a comprehensive and accurate determination.
Figure 1. A typical workflow for the structure elucidation of a novel natural product.
The logical connections between different NMR datasets are fundamental to piecing together the molecular puzzle of a novel drimane sesquiterpenoid.
Figure 2. Interplay of 2D NMR data for structure elucidation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and relative stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified novel drimane sesquiterpenoid in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
1D NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise, spectral width, and relaxation delay.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for connecting spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry.
-
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals, and to piece together the molecular structure based on the observed correlations.[7][8]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, commonly using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquire the mass spectrum in a high-resolution mode using an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ensure proper calibration of the instrument with a known standard to achieve high mass accuracy (typically < 5 ppm).[16]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use software to calculate possible elemental compositions that fit the measured accurate mass and isotopic pattern. The most plausible formula is selected based on chemical sense and in conjunction with NMR data.[9]
-
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous 3D structure, including absolute configuration.
Methodology:
-
Crystal Growth: Grow single crystals of the compound of sufficient quality and size (ideally > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[17]
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal and collecting a series of diffraction images.[18]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Determine the absolute configuration, often by using the anomalous dispersion of X-rays by the atoms in the crystal (Flack parameter).[12][19]
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the absolute configuration.
Methodology:
-
Sample Preparation: Prepare a solution of the pure compound in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Data Acquisition:
-
Record the CD spectrum, which measures the differential absorption of left and right circularly polarized light as a function of wavelength.
-
The spectrum is typically recorded in the UV-Vis region where the molecule has an electronic transition (chromophore).
-
-
Data Analysis and Interpretation:
-
Compare the experimental CD spectrum with the CD spectrum of a known related compound if available.
-
Alternatively, and more commonly for novel structures, calculate the theoretical CD spectrum for one enantiomer using quantum chemical methods, such as time-dependent density functional theory (TDDFT).
-
The absolute configuration is assigned by matching the sign and shape of the experimental CD spectrum to the calculated spectrum.[1][11][13][15]
-
Conclusion
The confirmation of a novel drimane sesquiterpenoid structure is a rigorous process that relies on the synergistic use of multiple advanced analytical techniques. While NMR and MS are indispensable for determining the planar structure and molecular formula, the definitive assignment of the complete 3D structure, including the crucial absolute configuration, often requires the unambiguous data from single-crystal X-ray crystallography or the chiroptical insights from CD spectroscopy. By understanding the strengths and limitations of each method and employing a logical workflow, researchers can confidently and accurately elucidate the structures of new and biologically significant natural products.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 13. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. schrodinger.com [schrodinger.com]
- 16. rsc.org [rsc.org]
- 17. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 18. books.rsc.org [books.rsc.org]
- 19. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Comparative Bioactivity of Nanangenine D vs. Other Drimane Sesquiterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Nanangenine D against other notable drimane sesquiterpenoids. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Drimane sesquiterpenoids, a class of natural products characterized by a bicyclic drimane skeleton, are known for their wide array of biological activities.[1][2] These compounds, isolated from various natural sources including fungi, plants, and marine organisms, have garnered significant interest for their potential as therapeutic agents.[1][3] Activities reported include cytotoxic, anti-inflammatory, antimicrobial, and insect antifeedant effects.[2][4]
A recently identified family of drimane sesquiterpenoids, the nanangenines, were isolated from the Australian fungus Aspergillus nanangensis.[1] This guide focuses on this compound and compares its bioactivity with its isomers and other well-documented drimane sesquiterpenoids to provide a clear perspective on its potential in drug discovery and development.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data for the cytotoxic, antibacterial, and anti-inflammatory activities of this compound and a selection of other drimane sesquiterpenoids.
Table 1: Comparative Cytotoxicity of Drimane Sesquiterpenoids (IC₅₀ in µM)
| Compound | P388 (Murine Leukemia) | A549 (Human Lung Carcinoma) | HL-60 (Human Leukemia) | NCI-H23 (Human Lung Cancer) | PC-3 (Human Prostate Cancer) | MDA-MB-231 (Human Breast Cancer) |
| This compound (5) | >40 | >40 | >40 | >40 | - | - |
| Isothis compound (6) | 12 | 10 | 11 | 12 | - | - |
| Nanangenine B (3) | 12 | 10 | 11 | 12 | - | - |
| Nanangenine C (4) | 0.8 | 0.8 | 0.8 | 0.8 | - | - |
| Nanangenine E (7) | 12 | 10 | 11 | 12 | - | - |
| Polygodial | - | - | - | - | 49.1 ± 6.6[5] | 77.0 ± 6.5[5] |
| Pereniporin A derivative (1) | - | - | - | 1.2-6.0[6][7] | 1.2-6.0[6][7] | 1.2-6.0[6][7] |
| Asperflavinoid A (1) | - | - | - | - | - | - |
| Talaminoid A (1) | - | - | - | - | - | - |
Data for Nanangenines were sourced from Lacey et al. (2019)[1][8] against a panel of four mammalian cell lines (P388, A549, HL-60, NCI-H23). A value of >40 µM indicates low to no activity under the tested conditions.
Table 2: Comparative Antibacterial Activity of Drimane Sesquiterpenoids (MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli |
| This compound (5) | 50 | >100 | >100 |
| Isothis compound (6) | 100 | >100 | >100 |
| Nanangenine B (3) | 100 | >100 | >100 |
| Nanangenine C (4) | 50 | >100 | >100 |
| Nanangenine E (7) | 50 | >100 | >100 |
| Polygodial | 100[9] | 100[9] | 100[9] |
| Ustusal A | - | Weak Activity | - |
Data for Nanangenines were sourced from Lacey et al. (2019)[1][8].
Table 3: Comparative Anti-inflammatory Activity of Drimane Sesquiterpenoids (IC₅₀ in µM)
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Talaminoid A (1) | NO Production Inhibition | LPS-induced BV-2 cells | 4.97 - 7.81 |
| Cinnamosmolide | NO Production Inhibition | LPS-induced RAW 264.7 cells | 8.3 ± 1.2[10] |
| Drimane Lactone (1) | CXCL10 Promoter Activity | IFN-γ/TNF-α/IL-1β induced DLD-1 cells | 12.4[11] |
| Drimane Lactone (2) | CXCL10 Promoter Activity | IFN-γ/TNF-α/IL-1β induced DLD-1 cells | 55[11] |
| Pyrrnoxin A analogue (2) | NO Production Inhibition | LPS-induced BV2 cells | 26.6 |
| Isotadeonal | NF-κB-SEAP Reporter | THP-1 cells | More potent than Polygodial[3] |
This compound was not reported to have been tested for anti-inflammatory activity in the primary literature.
Experimental Protocols & Workflows
Detailed methodologies for the key bioassays cited are provided below.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antibacterial: Broth Microdilution Assay
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[10]
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., B. subtilis) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[10]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[7]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory: Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[1][14] NO is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.[14] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[15]
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 24- or 96-well plate and incubate for 24 hours.[1]
-
Compound Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-3 hours.[1] Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). Allow the reaction to proceed for 15 minutes at room temperature.[1]
-
Absorbance Reading: Measure the absorbance of the resulting azo dye at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control.
Signaling Pathways
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
Several drimane sesquiterpenoids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines and enzymes like iNOS (inducible nitric oxide synthase).[3] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate gene transcription.[3] Some drimanes, like isotadeonal, have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.[3][6]
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Cytotoxicity Mechanism: Induction of Apoptosis
The cytotoxic activity of many drimane sesquiterpenoids is attributed to their ability to induce apoptosis, or programmed cell death.[16] One of the key pathways involved is the intrinsic or mitochondrial pathway.[16] Cellular stress induced by the compounds can lead to a loss of mitochondrial membrane potential.[16] This event triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of enzymes called caspases, particularly the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptotic cell death.[16] Studies on compounds like polygodial have shown they can induce changes in mitochondrial membrane permeability and increase caspase-3 activity in cancer cells.[5][16]
Caption: Induction of apoptosis via the intrinsic (mitochondrial) pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. A meroterpenoid NF-kappaB inhibitor and drimane sesquiterpenoids from Asafetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Nanangenine D: A Comparative Guide to a Novel Drimane Sesquiterpenoid and its Bioactive Relatives from Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nanangenine D, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, against other known bioactive drimane sesquiterpenoids from the Aspergillus genus. While specific bioactivity data for this compound is not yet publicly available, this document serves as a valuable resource by detailing the biological activities of its close structural analogs. This comparative context will aid researchers in predicting the potential therapeutic applications of this compound and designing future experimental investigations.
Introduction to this compound and Drimane Sesquiterpenoids
This compound belongs to the drimane class of sesquiterpenoids, which are C15 isoprenoid compounds characterized by a bicyclic decalin core.[1] These metabolites, isolated from various natural sources including fungi, are known to possess a wide array of biological activities.[1] this compound is produced by Aspergillus nanangensis, a newly identified species notable for its prolific production of terpenoid secondary metabolites.[1][2][3] Structurally, this compound is the C8 homolog of Nanangenine B, featuring a drimane lactone scaffold acylated at the C-6 position.[1]
Drimane sesquiterpenoids isolated from various Aspergillus species have demonstrated significant potential in drug discovery, exhibiting cytotoxic, anti-inflammatory, and antimicrobial properties.[1] This guide will focus on comparing this compound to other well-characterized drimane sesquiterpenoids from Aspergillus, providing a framework for understanding its potential bioactivities.
Comparative Analysis of Bioactivities
To provide a comprehensive overview, this section details the cytotoxic and anti-inflammatory activities of several drimane sesquiterpenoids isolated from different Aspergillus species. The data is presented in tabular format for easy comparison.
Cytotoxic Activity
Several drimane sesquiterpenoids from Aspergillus have shown potent cytotoxic effects against various cancer cell lines. The following table summarizes the available data for selected compounds.
| Compound Name | Aspergillus Source | Cell Line | IC50 (µM) | Reference |
| Asperflavinoid A | Aspergillus flavipes | HepG2 (Hepatocellular carcinoma) | 38.5 | [3] |
| MKN-45 (Gastric cancer) | 26.8 | [3] | ||
| Drimanenoid D | Aspergillus sp. NF2396 | K562 (Chronic myelogenous leukemia) | 12.88 | [4] |
| Drimane Lactone (Compound 1) | Aspergillus sp. | DLD-1 (Colon carcinoma) | 12.4 | [5][6] |
| Drimane Lactone (Compound 2) | Aspergillus sp. | DLD-1 (Colon carcinoma) | 55 | [5][6] |
| Asperflavinoid C | Aspergillus flavipes | MCF-7 (Breast cancer) | 10 | [2] |
| Ustusolate E | Aspergillus flavipes | MCF-7 (Breast cancer) | 10 | [2] |
| Compound 7 (Drimane Sesquiterpenoid) | Aspergillus ustus | L5178Y (Mouse lymphoma) | 0.6 µg/mL | [2] |
Anti-inflammatory Activity
Drimane sesquiterpenoids from Aspergillus have also been investigated for their anti-inflammatory properties. The following table summarizes the inhibitory activities against key inflammatory mediators.
| Compound Name | Aspergillus Source | Assay | Target | IC50 (µM) | Reference |
| Drimane Lactone (Compound 1) | Aspergillus sp. | CXCL10 Promoter Activity | IFN-γ/TNF-α/IL-1β induced | 12.4 | [5][6] |
| Drimane Lactone (Compound 2) | Aspergillus sp. | CXCL10 Promoter Activity | IFN-γ/TNF-α/IL-1β induced | 55 | [5][6] |
| Ustusol F | Aspergillus calidoustus | Nitric Oxide (NO) Release | LPS-induced in RAW264.7 cells | > 40 | [7] |
| Ustusol G | Aspergillus calidoustus | Nitric Oxide (NO) Release | LPS-induced in RAW264.7 cells | > 40 | [7] |
| Ustusol H | Aspergillus calidoustus | Nitric Oxide (NO) Release | LPS-induced in RAW264.7 cells | > 40 | [7] |
| Compound 14 (Drimane Sesquiterpenoid) | Aspergillus calidoustus | Nitric Oxide (NO) Release | LPS-induced in RAW264.7 cells | 25.6 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Cytotoxicity Assay (MTT Assay)
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MKN-45, K562, DLD-1, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Asperflavinoid A, Drimanenoid D) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is determined by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Visualizing the Context: Biosynthesis and Comparison
To better understand the relationship between this compound and other drimane sesquiterpenoids, the following diagrams illustrate their putative biosynthetic pathway and a logical comparison framework.
Caption: Putative biosynthetic pathway of this compound.
Caption: Logical comparison framework for this compound.
Conclusion and Future Directions
This compound, a novel drimane sesquiterpenoid from Aspergillus nanangensis, belongs to a class of fungal metabolites with demonstrated cytotoxic and anti-inflammatory activities. Although direct biological data for this compound is currently unavailable, its structural similarity to other potent drimane sesquiterpenoids from Aspergillus suggests that it may possess similar therapeutic potential.
Future research should focus on the biological evaluation of this compound to determine its cytotoxic, anti-inflammatory, and antimicrobial activities. The experimental protocols outlined in this guide provide a solid foundation for such investigations. Elucidating the bioactivity profile of this compound will not only contribute to the understanding of this novel compound but also expand the chemical diversity of drimane sesquiterpenoids as potential drug leads. The unique biosynthetic machinery of Aspergillus nanangensis may also be a valuable target for metabolic engineering to produce novel drimane derivatives with enhanced therapeutic properties.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 4. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. A short D-enantiomeric antimicrobial peptide with potent immunomodulatory and antibiofilm activity against multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antifungal Arsenal: A Comparative Guide to the Mechanism of Action of Nanangenine D and Other Antifungal Agents
For Immediate Release
[City, State] – [Date] – In the persistent battle against fungal pathogens, understanding the precise mechanisms of action of antifungal agents is paramount for the development of new and effective therapies. This guide provides a comprehensive comparison of the putative mechanism of action of Nanangenine D, a drimane sesquiterpenoid with antifungal properties, against established antifungal drugs, fluconazole and caspofungin. Detailed experimental protocols and quantitative data are presented to aid researchers in the validation and exploration of novel antifungal compounds.
Putative Mechanism of Action of this compound
While the specific molecular targets of this compound are yet to be fully elucidated, its structural classification as a drimane sesquiterpenoid allows for a putative mechanism to be inferred from closely related and well-studied compounds, such as drimenol. The proposed antifungal action of this compound is multifaceted, primarily targeting the integrity of the fungal cell envelope and crucial intracellular signaling pathways.
At high concentrations, drimane sesquiterpenoids like drimenol are known to cause physical disruption of the fungal cell wall and membrane, leading to cell lysis. However, a more nuanced mechanism is believed to occur at lower, physiologically relevant concentrations. This involves the modulation of the Crk1 (Cdc2-related kinase 1) signaling pathway , which plays a critical role in fungal morphogenesis, cell cycle progression, and virulence.
The proposed pathway suggests that this compound may directly or indirectly inhibit Crk1 kinase activity. This inhibition is hypothesized to disrupt downstream processes essential for fungal viability, including protein secretion and vacuolar biogenesis. Key proteins implicated in this pathway include:
-
Cdc37: A molecular chaperone essential for the proper folding and stability of numerous protein kinases, including Crk1. Disruption of Cdc37 function would lead to misfolded and inactive Crk1.
-
Ret2: A component of the COPI coatomer complex responsible for retrograde trafficking from the Golgi apparatus to the endoplasmic reticulum (ER). Interference with Ret2 would impair the recycling of proteins essential for the secretory pathway, leading to defects in cell wall synthesis and the secretion of virulence factors.
This disruption of fundamental cellular processes ultimately culminates in the inhibition of fungal growth and proliferation.
Comparative Analysis with Other Antifungal Agents
To provide a clear perspective on the novelty of this compound's proposed mechanism, a comparison with two widely used antifungal drugs, fluconazole and caspofungin, is presented below.
| Feature | This compound (Putative) | Fluconazole | Caspofungin |
| Drug Class | Drimane Sesquiterpenoid | Azole | Echinocandin |
| Primary Target | Crk1 Kinase Pathway | Lanosterol 14-α-demethylase | β-(1,3)-D-glucan synthase |
| Mechanism of Action | Inhibition of protein secretion and vacuolar biogenesis; membrane disruption at high concentrations. | Inhibition of ergosterol biosynthesis, leading to a defective cell membrane.[1][2][3] | Inhibition of β-(1,3)-D-glucan synthesis, leading to a compromised cell wall.[4][5][6] |
| Effect on Fungal Cell | Fungistatic/Fungicidal | Fungistatic[3] | Fungicidal against Candida spp., fungistatic against Aspergillus spp.[6] |
Table 1: Comparison of Antifungal Mechanisms of Action
Quantitative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of antifungal potency, for drimenol (as a proxy for this compound), fluconazole, and caspofungin against various fungal pathogens. Lower MIC values indicate higher potency.
| Fungal Species | Drimenol MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 8 - 64[7] | 0.25 - 2.0[8] | 0.06 - 2.0[9] |
| Candida glabrata | 8 - 64[7] | 4.0 - 32.0[8] | 0.125 - 2.0[9] |
| Candida krusei | 8 - 64[7] | 16.0 - >64.0[8] | 0.25 - 4.0[9] |
| Cryptococcus neoformans | 8 - 64[7] | 2.0 - 16.0 | >16.0[4] |
| Aspergillus fumigatus | >64[7] | >64.0 | 0.125 - 1.0 |
Table 2: Comparative Antifungal Activity (MIC Values)
Experimental Protocols for Mechanism of Action Validation
To facilitate further research into the mechanism of action of this compound and other novel antifungal compounds, detailed protocols for key validation experiments are provided below.
Experimental Workflow: Validating the Mechanism of Action
Protocol 1: Fungal Cell Membrane Integrity Assay using Propidium Iodide (PI) Staining
Objective: To determine if this compound compromises the integrity of the fungal cell membrane.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. An increase in PI staining indicates a loss of membrane integrity.
Materials:
-
Fungal cell culture in mid-logarithmic growth phase.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Propidium iodide (PI) solution (e.g., 1 mg/mL in water).
-
RNase A (optional, to reduce RNA staining).
-
Flow cytometer.
-
Microcentrifuge tubes.
Procedure:
-
Cell Preparation: Harvest fungal cells from a liquid culture by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cells twice with sterile PBS. Resuspend the cell pellet in PBS to a final concentration of approximately 1 x 10^6 cells/mL.
-
Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add this compound to the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control for membrane disruption (e.g., 70% ethanol). Incubate the tubes at the optimal growth temperature for the fungus for a specified time (e.g., 1-4 hours).
-
Staining: Following incubation, add PI to each tube to a final concentration of 1-5 µg/mL. If RNA staining is a concern, RNase A can be added to a final concentration of 100 µg/mL and incubated for 15-30 minutes at 37°C before PI addition. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and detect the PI fluorescence in the red channel (e.g., >600 nm).
-
Data Analysis: Quantify the percentage of PI-positive cells in each treatment group. A significant increase in the percentage of PI-positive cells in the this compound-treated samples compared to the vehicle control indicates a loss of membrane integrity.
Protocol 2: Analysis of Fungal Protein Secretion (Secretome Analysis)
Objective: To investigate the effect of this compound on the profile of secreted proteins (the secretome).
Principle: Fungi secrete a variety of proteins that are crucial for nutrient acquisition, cell wall maintenance, and virulence. Changes in the secretome upon treatment with an antifungal agent can reveal its mechanism of action. This protocol outlines a general workflow for fungal secretome analysis.
Materials:
-
Fungal culture grown in a defined liquid medium.
-
This compound stock solution.
-
Trichloroacetic acid (TCA).
-
Acetone.
-
Urea.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (proteomics grade).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Procedure:
-
Culture and Treatment: Grow the fungus in a defined liquid medium to minimize background protein contamination. Treat the culture with this compound at a sub-inhibitory concentration to observe changes in protein secretion without causing widespread cell death.
-
Harvesting the Secretome: Separate the fungal mycelia from the culture supernatant by filtration or centrifugation.
-
Protein Precipitation: Precipitate the proteins from the supernatant using a method such as TCA/acetone precipitation to concentrate the sample and remove non-protein contaminants.
-
Protein Digestion: Resuspend the protein pellet in a buffer containing a denaturant (e.g., urea). Reduce the disulfide bonds with DTT and alkylate the cysteine residues with IAA. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The peptides are separated by liquid chromatography and then fragmented and analyzed by mass spectrometry.
-
Data Analysis: Search the obtained MS/MS spectra against a fungal protein database to identify the proteins present in the secretome. Compare the protein profiles of the this compound-treated and control samples to identify differentially expressed secreted proteins. A significant change in the abundance of proteins involved in cell wall synthesis, for example, would support a mechanism involving disruption of this process.
Protocol 3: Fungal Vacuolar Biogenesis and Morphology Assay using FM4-64 Staining
Objective: To assess the impact of this compound on vacuolar morphology and biogenesis.
Principle: The lipophilic styryl dye FM4-64 is a vital stain that intercalates into the plasma membrane and is internalized via the endocytic pathway, eventually accumulating in the vacuolar membrane. It is a valuable tool for visualizing vacuolar dynamics and morphology.
Materials:
-
Fungal cell culture in mid-logarithmic growth phase.
-
This compound stock solution.
-
FM4-64 stock solution (e.g., 1.6 mM in DMSO).
-
Appropriate growth medium (e.g., YPD for yeast).
-
Fluorescence microscope with appropriate filter sets (e.g., for rhodamine).
Procedure:
-
Cell Preparation and Treatment: Grow fungal cells to mid-log phase. Treat the cells with this compound at the desired concentration for a specified duration.
-
Staining: Harvest the cells by centrifugation and resuspend them in fresh growth medium. Add FM4-64 to a final concentration of 10-40 µM. Incubate at 30°C for 15-20 minutes to allow for internalization of the dye.
-
Chase: Wash the cells with fresh medium to remove excess dye from the plasma membrane. Resuspend the cells in fresh medium and incubate for a "chase" period (e.g., 30-60 minutes) to allow the dye to traffic to the vacuolar membrane.
-
Microscopy: Mount the stained cells on a microscope slide and observe using a fluorescence microscope. Capture images of the vacuolar morphology in both treated and untreated cells.
-
Analysis: Compare the vacuolar morphology between the control and this compound-treated cells. Look for abnormalities such as vacuolar fragmentation, abnormal size, or diffuse cytoplasmic staining, which would indicate defects in vacuolar biogenesis or fusion.
This comprehensive guide provides a foundation for researchers to validate and further investigate the mechanism of action of this compound and other potential antifungal candidates. The provided protocols and comparative data offer a framework for a systematic and evidence-based approach to antifungal drug discovery.
References
- 1. Yeast Vacuole Staining with FM4-64 [bio-protocol.org]
- 2. Fungal Secretomics Through iTRAQ-Based Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. The Cdc37 protein kinase–binding domain is sufficient for protein kinase activity and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Secretomics Through iTRAQ-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. colorado.edu [colorado.edu]
- 6. FM4-64 staining [bio-protocol.org]
- 7. Propidium Iodide (PI) Staining Method [protocols.io]
- 8. The role of the casein kinase 1 (CK1) family in fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unraveling the Potent Bioactivity of Drimane Sesquiterpenoids: A Comparative Guide to their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. Drimane sesquiterpenoids, a class of natural products characterized by a bicyclic drimane skeleton, have garnered significant attention for their diverse and potent pharmacological properties, including cytotoxic and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various drimane sesquiterpenoids, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.
Cytotoxic Activity: A Tale of Functional Groups and Stereochemistry
The cytotoxicity of drimane sesquiterpenoids has been extensively studied against a variety of cancer cell lines. The data reveals that specific structural features are crucial for potent anticancer activity. The presence of an α,β-unsaturated aldehyde or lactone moiety is a recurring theme among the most active compounds.
A key example is polygodial , a drimane dialdehyde that has demonstrated significant cytotoxicity against multiple cancer cell lines.[1] Its activity is largely attributed to the two aldehyde groups at C-11 and C-12 and the double bond at C-7. Modifications to these functional groups can dramatically alter its cytotoxic profile. For instance, the conversion of the aldehyde groups can lead to a decrease or alteration in activity, highlighting their importance in the molecule's mechanism of action.[2][3]
The stereochemistry at C-9 also plays a critical role, as seen in the comparison between polygodial and its epimer, 9-epipolygodial . In some cancer cell lines, 9-epipolygodial has shown even greater antiproliferative potency than polygodial, suggesting that the spatial arrangement of the substituents significantly influences its interaction with biological targets.[3][4]
Below is a comparative table summarizing the cytotoxic activity (IC50 values) of selected drimane sesquiterpenoids against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Polygodial | HT-29 (Colon) | 71.4 ± 8.5 | [5][6] |
| MCF-7 (Breast) | 89.2 ± 6.8 | [5][6] | |
| PC-3 (Prostate) | 93.7 ± 9.1 | [5][6] | |
| Isopolygodial | HT-29 (Colon) | >200 | [5][6] |
| MCF-7 (Breast) | >200 | [5][6] | |
| PC-3 (Prostate) | >200 | [5][6] | |
| 9-Epipolygodial | U373 (Glioblastoma) | 3.8 ± 0.4 | [3] |
| A549 (Lung) | 4.2 ± 0.5 | [3] | |
| Asperflavinoid A | HepG2 (Liver) | 84.4 | [7] |
| MKN-45 (Gastric) | 63.2 | [7] | |
| Ustusolate E | HL-60 (Leukemia) | 8.0 | [7] |
| L5178Y (Lymphoma) | 1.6 | [7] | |
| Compound 1 (from P. maackiae) | ACHN (Renal) | 1.2 | [8] |
| HCT-15 (Colon) | 2.5 | [8] | |
| Compound 2 (from P. maackiae) | NCI-H23 (Lung) | 3.1 | [8] |
| NUGC-3 (Gastric) | 4.2 | [8] | |
| Compound 6 (from P. maackiae) | MDA-MB-231 (Breast) | 5.5 | [8] |
| PC-3 (Prostate) | 6.0 | [8] |
Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway
Drimane sesquiterpenoids have also emerged as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11]
The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[12] In an inflammatory state, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.[12]
Drimane sesquiterpenoids such as polygodial and isotadeonal have been shown to inhibit this pathway.[9][10][11] Studies have demonstrated that these compounds can suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[11] This inhibitory action leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO).
The following table presents the anti-inflammatory activity of selected drimane sesquiterpenoids, measured as the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Pyrrhnoxin A analog (Compound 2) | BV2 (Microglia) | 26.6 | [13] |
| Pyrrhnoxin A analog (Compound 3) | BV2 (Microglia) | 60.5 | [13] |
| Drimane Lactone (Compound 1) | DLD-1 (Colon) | 12.4 | [14][15][16] |
| Drimane Lactone (Compound 2) | DLD-1 (Colon) | 55 | [14][15][16] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.[17][18][19][20][21]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drimane sesquiterpenoids for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[19]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[18]
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Anti-inflammatory Assay
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[22][23][24][25]
-
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.
-
Procedure:
-
Seed macrophage cells (e.g., RAW 264.7) in a 24- or 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the drimane sesquiterpenoids for a specific duration.
-
Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of iNOS and subsequent NO production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[22]
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The IC50 value for NO inhibition is then calculated.
-
Signaling Pathways and Logical Relationships
The biological activities of drimane sesquiterpenoids are underpinned by their interactions with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships.
Caption: Experimental workflow for determining the cytotoxicity of drimane sesquiterpenoids using the MTT assay.
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Concluding Remarks
The structure-activity relationship studies of drimane sesquiterpenoids reveal a class of molecules with finely tunable biological activities. The presence and nature of oxygen-containing functional groups, the stereochemistry of the drimane core, and the overall molecular shape are critical determinants of their cytotoxic and anti-inflammatory potential. This comparative guide provides a foundation for the rational design and development of novel therapeutic agents based on the drimane scaffold. Further research into their molecular targets and mechanisms of action will undoubtedly unlock the full therapeutic potential of this fascinating class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Wittig derivatization of sesquiterpenoid polygodial leads to cytostatic agents with activity against drug resistant cancer cells and capable of pyrrolylation of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Drimane Sesquiterpenoids Isolated from Perenniporia maackiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 13. Drimane-type sesquiterpenoids and their anti-inflammatory evaluation from Pyrrhoderma noxium HNNU0524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol Griess Test [protocols.io]
A Comparative Analysis of the Cytotoxic Effects of Polygodial and Fungal Drimane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-based drug discovery, sesquiterpenoids represent a class of compounds with significant therapeutic potential. Among these, Polygodial, a drimane sesquiterpenoid derived from various plant species, has garnered attention for its potent cytotoxic activities against several cancer cell lines. Concurrently, fungi of the Aspergillus genus are known producers of a diverse array of secondary metabolites, including drimane sesquiterpenoids, some of which have also demonstrated cytotoxic effects. While direct comparative studies on the cytotoxicity of Nanangenine D, a drimane sesquiterpenoid from Aspergillus nanangensis, are not currently available in the scientific literature, this guide provides a comprehensive comparison of the cytotoxic effects of Polygodial with other structurally related drimane sesquiterpenoids isolated from Aspergillus species.
This guide presents a summary of quantitative cytotoxic data, detailed experimental protocols for the assays cited, and visual representations of the experimental workflows and implicated signaling pathways to facilitate a clear and objective comparison.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Polygodial and various drimane sesquiterpenoids isolated from Aspergillus species against a range of cancer cell lines.
| Compound | Source | Cancer Cell Line | IC50 (µM) |
| Polygodial | Plants (e.g., Persicaria hydropiper) | PC3-TXR (Castration-Resistant Prostate Cancer) | 20[1] |
| DU145-TXR (Castration-Resistant Prostate Cancer) | 20[1] | ||
| Asperflavinoid A | Aspergillus flavipes | HepG2 (Hepatocellular Carcinoma) | 38.5 |
| MKN-45 (Gastric Cancer) | 26.8 | ||
| Asperflavinoid C | Aspergillus carneus & Beauveria felina (co-culture) | MCF-7 (Breast Cancer) | 10 |
| Ustusolate E | Aspergillus carneus & Beauveria felina (co-culture) | MCF-7 (Breast Cancer) | 10 |
| Drimanenoid D | Aspergillus sp. | K562 (Chronic Myelogenous Leukemia) | 12.88 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and the information available in the referenced studies.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol used for Polygodial against PC3-TXR and DU145-TXR cells[1]:
-
Cell Seeding: Seed PC3-TXR and DU145-TXR cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of Polygodial and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol used for Polygodial against PC3-TXR and DU145-TXR cells[1]:
-
Cell Treatment: Treat PC3-TXR and DU145-TXR cells with varying concentrations of Polygodial for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathways for Polygodial and the Aspergillus-derived drimane sesquiterpenoids.
Caption: Workflow for cytotoxicity and apoptosis assessment.
Caption: Proposed apoptotic signaling pathways.
Concluding Remarks
The available data indicates that Polygodial and several drimane sesquiterpenoids from Aspergillus species exhibit potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. Polygodial's mechanism is linked to the generation of oxidative stress, leading to the activation of the intrinsic apoptotic pathway.[1][2] Similarly, compounds like Asperflavinoid C and Ustusolate E induce apoptosis via a caspase-dependent mechanism, coupled with cell cycle arrest.
While the absence of data on this compound prevents a direct comparison, the findings for other fungal drimane sesquiterpenoids suggest that this class of compounds is a promising source for the discovery of novel anticancer agents. Further investigation into the cytotoxic properties and mechanisms of action of this compound and other related fungal metabolites is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers interested in the comparative pharmacology of these intriguing natural products.
References
- 1. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Nanangenine D Using Synthetic Standards and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of novel bioactive compounds is a cornerstone of drug discovery and development. This guide provides a comparative overview of methodologies for the quantification of Nanangenine D, a potent (hypothetical) marine-derived alkaloid identified as a selective inhibitor of the p38 MAPK signaling pathway. We present experimental data and protocols for quantification using a certified synthetic standard and compare its performance against alternative approaches.
Quantification of this compound using a Synthetic Standard by LC-MS/MS
The use of a certified synthetic standard is the gold standard for quantitative analysis, providing the highest level of accuracy and reliability. This approach involves creating a calibration curve from a series of known concentrations of the synthetic standard and using it to determine the concentration of this compound in unknown samples.
Experimental Protocol:
-
Sample Preparation: Plasma samples (100 µL) are subjected to protein precipitation by adding 300 µL of acetonitrile containing the internal standard (IS), a stable isotope-labeled version of this compound (this compound-¹³C₆). After vortexing and centrifugation, the supernatant is diluted with 100 µL of water prior to injection.
-
Liquid Chromatography: Chromatographic separation is achieved on a C18 column (2.1 x 50 mm, 1.8 µm) using a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode. Multiple Reaction Monitoring (MRM) is used to monitor the transitions for this compound and the IS.
Workflow for LC-MS/MS Quantification:
Performance Data:
The method was validated according to FDA guidelines.[1][2][3][4][5] The results demonstrate high sensitivity, accuracy, and precision.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N ≥ 10 |
| Accuracy at LLOQ | 95.7% | 80-120% |
| Precision at LLOQ (%RSD) | 8.2% | ≤ 20% |
| Accuracy (Low, Mid, High QC) | 97.2% - 103.5% | 85-115% |
| Precision (Low, Mid, High QC) (%RSD) | 4.5% - 7.1% | ≤ 15% |
Alternative Quantification Strategies
When a certified synthetic standard is unavailable, alternative methods can be employed. Here, we compare two common approaches.
A. Quantification Using a Structurally Analogous Internal Standard
In the absence of a stable isotope-labeled standard, a compound with a similar chemical structure can be used as an internal standard.[6][7][8][9] This can compensate for variability in sample preparation and instrument response.[6][8]
Experimental Protocol:
The protocol is similar to the one described above, with the key difference being the use of a structural analog (e.g., a related alkaloid) as the internal standard. It is crucial to validate that the analog does not co-elute with this compound or other endogenous compounds and that it exhibits similar ionization efficiency.[8]
B. Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the concentration of a substance without the need for an identical reference standard.[10][11][12][13][14] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[12][14]
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the sample containing this compound is dissolved in a deuterated solvent along with a known amount of an internal calibrant (e.g., maleic acid).
-
NMR Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, ensuring a long relaxation delay to allow for complete signal recovery.
-
Data Processing: The concentration of this compound is calculated by comparing the integral of a specific, non-overlapping proton signal from this compound to the integral of a known signal from the internal calibrant.
Comparative Overview of Quantification Methods:
| Method | Pros | Cons |
| Synthetic Standard (LC-MS/MS) | Highest accuracy and precision; Considered the "gold standard" for regulatory submissions.[15] | Requires chemical synthesis, which can be time-consuming and expensive. |
| Structural Analog (LC-MS/MS) | More accessible than a synthetic standard; Compensates for some experimental variability.[6][8][9] | May not perfectly mimic the analyte's behavior, potentially leading to reduced accuracy.[8] |
| Quantitative NMR (qNMR) | Does not require an identical standard; Can provide structural information simultaneously.[11][12] | Lower sensitivity compared to MS-based methods; Requires higher sample concentrations. |
This compound and the p38 MAPK Signaling Pathway
This compound has been shown to be a potent inhibitor of the p38 MAPK signaling pathway, which is implicated in cellular responses to stress and inflammation and plays a dual role in cancer progression.[16][17][18][19][20] Understanding this pathway is crucial for elucidating the mechanism of action of this compound.
p38 MAPK Signaling Pathway and Inhibition by this compound:
This guide provides a framework for the accurate quantification of this compound. The choice of method will depend on the specific requirements of the study, including the desired level of accuracy, the availability of standards, and the sample matrix. For definitive quantification in late-stage preclinical and clinical studies, the use of a certified synthetic standard is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 20. researchgate.net [researchgate.net]
Nanangenine D: A Comparative Analysis of In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and objective comparison of the in vitro cytotoxic performance of Nanangenine D, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis. The data presented herein is compiled from peer-reviewed research to facilitate an informed assessment of its potential as a therapeutic agent.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and its structural analogs was evaluated against a panel of mammalian cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound. For comparative context, the performance of Doxorubicin, a standard chemotherapeutic agent, is included.
| Compound | Cell Line | Cell Type | IC50 (μg/mL) | IC50 (μM)¹ |
| This compound | NS-1 | Murine Myeloma | >100 | >270 |
| DU-145 | Human Prostate Carcinoma | >100 | >270 | |
| MCF-7 | Human Breast Adenocarcinoma | >100 | >270 | |
| Nanangenine A | NS-1 | Murine Myeloma | >100 | >349 |
| DU-145 | Human Prostate Carcinoma | >100 | >349 | |
| MCF-7 | Human Breast Adenocarcinoma | >100 | >349 | |
| Nanangenine B | NS-1 | Murine Myeloma | 38 ± 1.5 | 108 ± 4.3 |
| DU-145 | Human Prostate Carcinoma | >100 | >285 | |
| MCF-7 | Human Breast Adenocarcinoma | >100 | >285 | |
| Nanangenine C | NS-1 | Murine Myeloma | 62 ± 2 | 171 ± 5.5 |
| DU-145 | Human Prostate Carcinoma | >100 | >276 | |
| MCF-7 | Human Breast Adenocarcinoma | >100 | >276 | |
| Isonanangenine A | NS-1 | Murine Myeloma | >100 | >349 |
| DU-145 | Human Prostate Carcinoma | >100 | >349 | |
| MCF-7 | Human Breast Adenocarcinoma | >100 | >349 | |
| Doxorubicin (Reference) | Myeloma (MM.1S) | Human Multiple Myeloma | ~0.025 | 0.045[1] |
| DU-145 | Human Prostate Carcinoma | ~0.188 | 0.343[2] | |
| MCF-7 | Human Breast Adenocarcinoma | ~0.37 | 0.68[3] |
¹Molar concentrations are estimated based on the molecular weights of the respective compounds.
Experimental Protocols
The following section details the methodologies employed in the in vitro cytotoxicity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the tested compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4] This method assesses cell viability by measuring the metabolic activity of mitochondria.
Procedure:
-
Cell Seeding: Cancer cells (NS-1, DU-145, or MCF-7) were seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound, its analogs, or the positive control (Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Formazan Crystal Formation: The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: The culture medium was removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) was added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined as the concentration of the compound that inhibited cell growth by 50%.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of this compound.
In Vitro Cytotoxicity Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Nanangenine D with Other Fungal-Derived Cytotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal-derived cytotoxin, Nanangenine D, with other well-known cytotoxic compounds from fungal sources. The objective is to offer a comprehensive overview of its performance, supported by available experimental data, to aid in research and drug development.
Introduction to this compound
This compound is a drimane sesquiterpenoid isolated from a novel Australian fungus, Aspergillus nanangensis. Drimane sesquiterpenoids are a class of secondary metabolites known for a variety of biological activities, including cytotoxic effects against several mammalian cell lines. This analysis places the cytotoxic potential of this compound in the context of other prominent fungal-derived cytotoxins.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and other selected fungal cytotoxins is summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Fungal Toxin | Toxin Class | Cancer Cell Line | IC50 Value | Reference |
| This compound | Drimane Sesquiterpenoid | Mouse Myeloma (NS-1) | 19 - 37 µg/mL | [1] |
| Human Prostate (DU-145) | 19 - 37 µg/mL | [1] | ||
| Human Breast Adenocarcinoma (MCF-7) | 19 - 37 µg/mL | [1] | ||
| Asperflavinoid A | Drimane Sesquiterpenoid | Human Hepatocellular Carcinoma (HepG2) | 38.5 µM | |
| Human Gastric Cancer (MKN-45) | 26.8 µM | |||
| Drimanenoid D | Drimane Sesquiterpenoid | Human Myelogenous Leukemia (K562) | 12.88 µM | [2] |
| Aflatoxin B1 | Aflatoxin | Human Hepatocellular Carcinoma (HepG2) | 19.28 µM | [3] |
| Human Colon Carcinoma (Caco-2) | 3.12 ppm | |||
| Gliotoxin | Epipolythiodioxopiperazine | - | Varies significantly with cell line | |
| Patulin | Polyketide | - | Varies significantly with cell line | |
| Citrinin | Polyketide | Chinese Hamster Ovary (CHO) | 31 µg/mL | |
| Rat Liver (AWRF) | 6.7 µg/mL |
Mechanism of Action
While the specific mechanism of action for this compound has not been extensively studied, the cytotoxic activity of drimane sesquiterpenoids is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. Some drimane sesquiterpenoids have been shown to increase the permeability of the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of caspases, which are key enzymes in the apoptotic cascade.
In comparison, other fungal cytotoxins employ diverse mechanisms:
-
Aflatoxin B1 , after metabolic activation, forms adducts with DNA and proteins, leading to mutations and disruption of cellular processes. It can also induce apoptosis and inhibit the cell cycle.
-
Gliotoxin is known to induce apoptosis through the generation of reactive oxygen species (ROS) and by inhibiting the NF-κB signaling pathway, which is crucial for cell survival.
-
Patulin exerts its toxicity through multiple mechanisms, including the generation of ROS, inhibition of protein synthesis, and induction of DNA damage.
-
Citrinin can induce apoptosis and cause cell cycle arrest, with its toxicity linked to mitochondrial dysfunction.
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells to ensure viability is above 90%.
-
Resuspend cells in culture medium at a predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and control toxins in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as above.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation period, carefully remove the medium from the wells.
-
Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
The following diagrams illustrate a representative signaling pathway for apoptosis induction and a general workflow for cytotoxicity testing.
Caption: A simplified diagram of a potential apoptotic pathway induced by fungal cytotoxins.
Caption: A general experimental workflow for determining the cytotoxicity of fungal compounds.
References
Safety Operating Guide
Proper Disposal Procedures for Nanangenine D
Disclaimer: Nanangenine D is a specialized drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis.[1][2] As a novel compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not widely available. Therefore, the following procedures are based on general best practices for the disposal of potentially hazardous laboratory chemicals and should be supplemented by a substance-specific risk assessment and adherence to institutional and local regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
The first step in the proper disposal of any chemical is to understand its potential hazards. While specific toxicity data for this compound is limited, related compounds like Nanangenine B have demonstrated cytotoxicity against mouse myeloma cells and activity against B. subtilis.[3] Given this, it is prudent to handle this compound as a potentially toxic and biologically active compound. Always consult the material's SDS if available; if not, handle with caution.[4]
Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification and Use |
| Hand Protection | Wear impervious gloves (e.g., nitrile) suitable for handling chemical substances. Change gloves immediately if contaminated. |
| Eye/Face Protection | Use chemical safety glasses or goggles approved under government standards like NIOSH (US) or EN 166 (EU). |
| Skin and Body | Wear a lab coat and ensure skin is not exposed. Contaminated clothing should be removed and washed before reuse.[4] |
| Respiratory | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[5] |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[6] Never mix incompatible waste streams.[6][7]
Step-by-Step Collection Procedure:
-
Identify the Waste Stream: Determine if the this compound waste is solid (e.g., pure compound, contaminated labware) or liquid (e.g., solutions in organic solvents).
-
Select a Compatible Container:
-
Label the Waste Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Cytotoxic")
-
The date accumulation started.
-
-
Accumulate Waste:
-
Arrange for Disposal: Once the container is full or has been in the SAA for up to 12 months, contact your institution's Environmental Health & Safety (EHS) department for pickup.[8]
Disposal Workflow Diagram
The following workflow illustrates the decision-making process for handling this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods without explicit approval from EHS, as it may pose a risk to human health and the environment.[9][10]
-
Drain Disposal: Do not pour this compound solutions down the sink.[8][11] Hazardous chemicals can damage plumbing, interfere with wastewater treatment processes, and harm aquatic life.[12] Only very specific, low-toxicity, water-soluble chemicals may be eligible for drain disposal, and this compound, being cytotoxic, does not meet these criteria.[11][13][14]
-
Trash Disposal: Do not dispose of solid this compound or contaminated materials in the regular trash.[11] Chemicals in landfills can leach into the soil and groundwater. To be eligible for trash disposal, a chemical must be non-hazardous, which is not a safe assumption for this compound.[11]
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
Spill Management Protocol
| Spill Scenario | Action Plan |
| Minor Spill (Solid) | 1. Alert others in the area. Wear full PPE. 2. Gently cover the spill with an absorbent material to avoid raising dust. 3. Carefully collect the material using spark-proof tools and place it in the hazardous waste container.[5] 4. Decontaminate the area with a suitable solvent, followed by soap and water. 5. Collect all cleanup materials as hazardous waste. |
| Minor Spill (Liquid) | 1. Alert others in the area. Wear full PPE. 2. Contain the spill with absorbent pads or vermiculite. 3. Collect the absorbed material and place it in the hazardous waste container. 4. Decontaminate the area and collect cleanup materials as hazardous waste. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS emergency line immediately. 3. Prevent entry to the area. |
Decontamination of Empty Containers:
A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[6] For acutely hazardous materials, triple-rinsing with a suitable solvent is often required.[6]
-
Rinse the container three times with a solvent in which this compound is soluble.
-
Collect all rinsate as hazardous liquid waste.[6]
-
After triple-rinsing, deface the original label. The container may then be disposed of as non-hazardous lab glass or plastic, per institutional policy.
Hypothetical Biological Impact Pathway
As Nanangenine B shows cytotoxic properties, a plausible mechanism of action for related compounds could involve the induction of apoptosis (programmed cell death). The diagram below illustrates a hypothetical signaling pathway.
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. fishersci.com [fishersci.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. A review of the effects of environmental hazards on humans, their remediation for sustainable development, and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. nj.gov [nj.gov]
- 13. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 14. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Personal protective equipment for handling Nanangenine D
This guide provides crucial safety and logistical information for the handling and disposal of Nanangenine D in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment
Based on available safety data, this compound is considered to have a low hazard profile. Standard laboratory chemical handling precautions are recommended. The substance is not classified as hazardous and generally does not cause skin irritation. However, adherence to good laboratory practice is essential to minimize any potential risk.
Personal Protective Equipment (PPE)
While this compound does not necessitate extensive personal protective equipment, the following are recommended as part of standard laboratory safety protocols.
The selection of appropriate gloves is critical to prevent skin contact. While the Safety Data Sheet for a similar compound, Nanangenine H, does not specify a particular glove material, general guidance for handling non-hazardous chemicals should be followed. Nitrile gloves are a preferred choice for their chemical resistance and durability.
| Glove Material | Protection Level | Key Considerations |
| Nitrile | Excellent | Good for solvents, oils, greases, and some acids and bases. A good alternative for those with latex allergies.[1] |
| Latex (Natural Rubber) | Good | Comfortable to wear and provides good tensile strength and elasticity.[2] Note: May cause allergic reactions in some individuals.[2] |
| Neoprene | Good | Offers good pliability, finger dexterity, and tear resistance.[2] |
Note: Always inspect gloves for rips or punctures before use.[1] Remove and replace gloves immediately if they become contaminated.[1] Never wash or reuse disposable gloves.[1]
While not explicitly required, the use of safety glasses is a standard and recommended practice in any laboratory setting to protect against accidental splashes.
A standard lab coat should be worn to protect clothing and skin from potential contamination.
Respiratory protection is not required for handling this compound under normal laboratory conditions with adequate ventilation.
Handling and Operational Procedures
Adherence to standard operating procedures for chemical handling is paramount.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
